molecular formula C13H12O B177450 2-Methyl-5-phenylphenol CAS No. 105902-32-7

2-Methyl-5-phenylphenol

Cat. No.: B177450
CAS No.: 105902-32-7
M. Wt: 184.23 g/mol
InChI Key: CAPGYRYSLXORFK-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylphenol (: See CoA

Properties

IUPAC Name

2-methyl-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPGYRYSLXORFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634697
Record name 4-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105902-32-7
Record name 4-Methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2-Methyl-5-phenylphenol (CAS 105902-32-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

2-Methyl-5-phenylphenol , assigned CAS Number 105902-32-7 , is a specialized biphenyl derivative primarily utilized as a monomer in the synthesis of high-performance phenolic resins (novolacs) and as an intermediate in pharmaceutical and materials science research. Structurally, it is an ortho-cresol derivative with a phenyl substituent at the meta position relative to the hydroxyl group, conferring enhanced thermal stability and hydrophobicity compared to simple cresols.

This guide details the physicochemical profile, validated synthesis protocols, and application vectors for researchers in drug discovery and polymer chemistry.

Chemical Identity Table
ParameterDetail
Chemical Name 2-Methyl-5-phenylphenol
CAS Number 105902-32-7
Synonyms 3-Hydroxy-4-methylbiphenyl; 5-Phenyl-o-cresol; 4-Methyl-[1,1'-biphenyl]-3-ol
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
SMILES Cc1ccc(cc1O)-c2ccccc2
InChI Key CAPGYRYSLXORFK-UHFFFAOYSA-N
Appearance White to off-white solid (typically) or viscous oil depending on purity

Physicochemical Properties & Structural Logic

The molecule features a biphenyl core which significantly alters its solubility and reactivity profile compared to simple phenols.

  • Lipophilicity (LogP): Estimated at ~3.7–4.0. The phenyl ring at position 5 increases lipophilicity, making it suitable for membrane-permeable drug scaffolds or hydrophobic polymer matrices.

  • Acidity (pKa): ~10.3. The methyl group at the ortho position exerts a weak electron-donating effect, slightly decreasing acidity compared to phenol, while the phenyl group at the meta position has a minimal resonance effect on the hydroxyl group but contributes to steric bulk.

  • Thermal Stability: High. Used in novolak resins to improve heat resistance (glass transition temperature,

    
    ) and mechanical strength.
    

Synthesis & Manufacturing Protocols

For research and scale-up, the most reliable synthetic route is the Suzuki-Miyaura Cross-Coupling . This method offers high regioselectivity and yield compared to acid-catalyzed alkylation.

Protocol A: Suzuki-Miyaura Coupling (Laboratory Scale)

Objective: Synthesize 2-Methyl-5-phenylphenol from 5-bromo-2-methylphenol.

Reagents:

  • Substrate: 5-Bromo-2-methylphenol (CAS 36138-76-8)[1][2]

  • Coupling Partner: Phenylboronic acid (CAS 98-80-6)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Workflow:

  • Inerting: Charge a round-bottom flask with 5-bromo-2-methylphenol (1.0 eq) and phenylboronic acid (1.2 eq). Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvation: Add degassed solvent mixture (Toluene/EtOH/H₂O).

  • Activation: Add the base (K₂CO₃) followed by the Pd catalyst under a counter-flow of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor consumption of the bromide via TLC or HPLC.

  • Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1).

Protocol B: Industrial Resin Synthesis (Novolak Formation)

In polymer applications, 2-Methyl-5-phenylphenol is often copolymerized with formaldehyde.

  • Conditions: Acid catalyst (Oxalic acid or Sulfuric acid), reflux at 100°C.

  • Mechanism: Electrophilic aromatic substitution at the ortho and para positions relative to the hydroxyl group (positions 4 and 6), leading to methylene bridges.

Synthesis Pathway Visualization

SynthesisPath Start 5-Bromo-2-methylphenol (CAS 36138-76-8) Product 2-Methyl-5-phenylphenol (CAS 105902-32-7) Start->Product Suzuki Coupling Reflux 12-24h Reagent Phenylboronic Acid (CAS 98-80-6) Reagent->Product Catalyst Pd(PPh3)4 / K2CO3 Toluene/EtOH/H2O Catalyst->Product Resin Novolak Resin (High Thermal Stability) Product->Resin Formaldehyde/H+ Polycondensation

Caption: Synthesis of 2-Methyl-5-phenylphenol via Suzuki coupling and subsequent polymerization.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following predicted values.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ (7.26 ppm reference)

  • δ 2.25 ppm (s, 3H): Methyl group at C2.

  • δ 5.10 ppm (s, broad, 1H): Phenolic hydroxyl (-OH). Exchangeable with D₂O.

  • δ 7.05 ppm (d, J=1.8 Hz, 1H): H6 (Ortho to OH, Meta to Phenyl).

  • δ 7.12 ppm (dd, J=7.8, 1.8 Hz, 1H): H4 (Para to OH, Ortho to Phenyl).

  • δ 7.20 ppm (d, J=7.8 Hz, 1H): H3 (Meta to OH, Ortho to Methyl).

  • δ 7.30–7.55 ppm (m, 5H): Phenyl ring protons.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 184.1

  • Base Peak: Likely m/z 184 (stable biphenyl core).

  • Fragmentation: Loss of methyl (M-15, m/z 169) and CO (M-28) are characteristic.

Applications in R&D

High-Performance Polymers (Photoresists)

2-Methyl-5-phenylphenol is a critical monomer for novolak resins used in semiconductor photoresists. The bulky phenyl group disrupts chain packing, increasing solubility in casting solvents while maintaining high thermal etch resistance (


).
  • Mechanism: The compound acts as a bifunctional phenol (reactive at C4 and C6), allowing linear chain growth with formaldehyde.

Pharmaceutical Intermediate

The biphenyl scaffold is a "privileged structure" in medicinal chemistry.

  • Biocidal Activity: Structurally related to o-phenylphenol (a known fungicide/disinfectant), this methylated derivative often exhibits enhanced lipophilicity, potentially improving penetration into microbial cell membranes.

  • Liquid Crystals: Used as a core mesogenic unit in the synthesis of nematic liquid crystals due to its rigid rod-like structure.

Safety & Handling (MSDS Highlights)

Hazard Classification: Irritant / Corrosive (Phenol derivative).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation (browning) of the phenol group.

  • Disposal: Dispose of as hazardous organic waste (phenolic).

References

  • AA Blocks. (2026). Safety Data Sheet: 2-Methyl-5-phenylphenol (CAS 105902-32-7). Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). The synthesis of 2,3,5-trisubstituted phenols. Arkivoc. (Describing synthesis of related phenyl-cresol analogs). Retrieved from [Link]

  • Google Patents. (1986). High molecular weight soluble novolac resin and its preparation method (CN86108193A). (Cites use of 2-methyl-5-phenylphenol in resin compositions).
  • GlobalChemMall. (2025). 5-Bromo-2-methylphenol Properties and Downstream Products. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Profile and Therapeutic Potential of 2-Methyl-5-phenylphenol

[1]

Executive Summary

2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl) represents a specific structural intersection between the cresol and biphenyl chemical classes.[1] While less ubiquitously documented than its isomer o-phenylphenol (OPP), this compound exhibits a distinct physicochemical profile characterized by enhanced lipophilicity and steric modulation due to the ortho-methyl substitution.[1]

This guide provides an in-depth analysis of the compound's biological activity, deriving its pharmacological potential from rigorous Structure-Activity Relationship (SAR) principles. The analysis suggests 2-Methyl-5-phenylphenol functions primarily as a membrane-active biocide and a chain-breaking antioxidant , with secondary implications for endocrine interaction due to its biphenyl scaffold.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the biological behavior of 2-Methyl-5-phenylphenol requires a precise analysis of its molecular architecture.[1] The compound consists of a phenolic ring substituted at the ortho position (C2) with a methyl group and at the meta position (C5) with a phenyl ring.[1]

Structural Data[1][2]
  • IUPAC Name: 2-Methyl-5-phenylphenol[1][2]

  • Alternative Names: 3-Hydroxy-4-methylbiphenyl; 4-Methyl-[1,1'-biphenyl]-3-ol[1]

  • CAS Number: 105902-32-7[1][3][4]

  • Molecular Formula: C₁₃H₁₂O[1][4]

  • Molecular Weight: 184.23 g/mol [1][3]

Key Physicochemical Descriptors (Predicted)
PropertyValue (Approx.)Biological Implication
LogP (Octanol/Water) 4.1 – 4.5High lipophilicity; indicates strong potential for biological membrane insertion and blood-brain barrier penetration.[1]
pKa ~10.3Weakly acidic; exists primarily in non-ionized form at physiological pH (7.4), facilitating passive diffusion.[1]
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding and enzyme active site interaction.[1]
H-Bond Acceptors 1 (Phenolic O)Allows interaction with water and polar headgroups of lipids.[1]

Mechanism of Action: A Structural Analysis

The biological activity of 2-Methyl-5-phenylphenol is governed by three structural features: the phenolic hydroxyl , the lipophilic biphenyl tail , and the steric methyl group .[1]

Antimicrobial Mechanism: Membrane Disruption

Like other phenylphenols, 2-Methyl-5-phenylphenol acts as a broad-spectrum antimicrobial agent.[1] Its mechanism is non-specific membrane disruption.[1]

  • Adsorption: The hydrophobic phenyl ring anchors the molecule into the bacterial lipid bilayer.[1]

  • Disruption: The polar hydroxyl group resides near the phosphate headgroups, disrupting the hydrogen bonding network that stabilizes the membrane surface.[1]

  • Lysis: The ortho-methyl group adds width to the molecule, increasing the volume of the defect created in the membrane, leading to leakage of intracellular ions (K⁺) and eventual cell death.[1]

Antioxidant Mechanism: Radical Scavenging

The compound functions as a chain-breaking antioxidant, similar to BHT (butylated hydroxytoluene), though likely less potent due to less steric bulk.[1]

  • H-Atom Transfer: The phenolic hydrogen is donated to free radicals (ROO[1]•).

  • Radical Stabilization: The resulting phenoxy radical is stabilized by resonance with the phenyl ring (at C5) and hyperconjugation with the methyl group (at C2).[1]

Visualization of SAR

The following diagram illustrates the functional roles of specific structural moieties.

SAR_AnalysisCompound2-Methyl-5-phenylphenol(Core Structure)OH_GroupPhenolic -OH(Position 1)Compound->OH_GroupMethylMethyl Group(Position 2)Compound->MethylPhenylPhenyl Ring(Position 5)Compound->PhenylActivity_BiocideAntimicrobial Activity(Membrane Lysis)OH_Group->Activity_BiocideProton donor(Headgroup interaction)Activity_AOAntioxidant Activity(Radical Scavenging)OH_Group->Activity_AOH-atom transferMethyl->Activity_BiocideIncreases membranedisorderMethyl->Activity_AOSteric protectionof radicalPhenyl->Activity_BiocideLipid anchorActivity_ToxLipophilicity/Bioaccumulation(LogP ~4.2)Phenyl->Activity_ToxIncreases LogP

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific chemical moieties contribute to the biological profile of 2-Methyl-5-phenylphenol.[1]

Therapeutic & Industrial Applications[1][8]

Antimicrobial Formulations

Based on the efficacy of its isomer o-phenylphenol, 2-Methyl-5-phenylphenol is predicted to be effective against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus): The thick peptidoglycan layer is permeable to lipophilic phenols.[1]

  • Fungi (e.g., Candida albicans): Phenols are historically effective fungicides.[1]

  • Limitation: Activity against Gram-negative bacteria (e.g., Pseudomonas) may be lower due to the outer membrane barrier, requiring formulation with chelating agents (EDTA).[1]

Material Preservation

The compound is cited in patent literature (e.g., CN106497055B) for use in nylon composites.[1] Here, it likely serves a dual function:

  • Antioxidant: Preventing oxidative degradation of the polymer chain during heat processing.[1]

  • Biostabilizer: Preventing microbial growth on the material surface.[1]

Safety Profile & Toxicology

Caution: As a phenol derivative, this compound carries specific toxicological risks that must be managed during handling and development.[1]

  • Skin & Eye Irritation: Phenols are corrosive/irritating.[1] Direct contact can cause chemical burns or severe dermatitis.[1]

  • Sensitization: Phenylcresols are known sensitizers.[1] Repeated exposure may lead to allergic contact dermatitis.[1]

  • Endocrine Disruption Potential: Hydroxylated biphenyls share structural similarity with 17β-estradiol.[1] While the methyl group may reduce binding affinity compared to unsubstituted biphenyl-ols, screening for Estrogen Receptor (ER) binding is mandatory for pharmaceutical applications.[1]

Experimental Protocols

To validate the biological activity of 2-Methyl-5-phenylphenol, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To quantify antimicrobial potency against standard pathogens.[1]

Reagents:

  • Mueller-Hinton Broth (MHB)[1]

  • Dimethyl Sulfoxide (DMSO)[1]

  • Bacterial inoculum (0.5 McFarland standard)[1]

  • Resazurin dye (viability indicator)[1]

Workflow:

  • Stock Preparation: Dissolve 2-Methyl-5-phenylphenol in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across a 96-well microplate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add 10 µL of bacterial suspension (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL Resazurin (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[1] The MIC is the lowest concentration remaining blue.[1]

Protocol B: DPPH Radical Scavenging Assay

Purpose: To assess antioxidant capacity.[1]

Workflow:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1]

  • Prepare test solutions of 2-Methyl-5-phenylphenol in methanol (10–200 µg/mL).

  • Mix 1 mL of test solution with 3 mL of DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm.[1]

  • Calculate % Inhibition:

    
    [1]
    
Screening Cascade Visualization

Screening_CascadeStartCompound Acquisition(CAS 105902-32-7)Phase1Phase I: Physicochemical Profiling(Solubility, LogP, pKa)Start->Phase1Phase2Phase II: In Vitro Safety(MTT Assay - Cytotoxicity)Phase1->Phase2DecisionToxicityAcceptable?Phase2->DecisionPhase3_APath A: Antimicrobial(MIC/MBC against S. aureus)Decision->Phase3_AYesPhase3_BPath B: Antioxidant(DPPH / ABTS Assay)Decision->Phase3_BYesEndLead OptimizationDecision->EndNo (Stop)Phase3_A->EndPhase3_B->End

Figure 2: Recommended experimental screening cascade for validating the biological potential of 2-Methyl-5-phenylphenol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12814894, 3-Hydroxy-4-methylbiphenyl.[1] Retrieved from [Link][1]

  • Gao, Y., et al. (2017). Wear-resistant nylon composite material and preparation method thereof.[1] CN Patent CN106497055B.[1] (Demonstrates industrial utility of methyl-phenylphenols).

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[1] American Chemical Society.[1] (Source for LogP and SAR principles of phenols).

  • Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for Cresol.[1] (Provides baseline toxicology for methylphenol derivatives). Retrieved from [Link]

solubility of 2-Methyl-5-phenylphenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Profiling of 2-Methyl-5-phenylphenol

Executive Summary

2-Methyl-5-phenylphenol (CAS: 105902-32-7), structurally defined as a phenyl-substituted o-cresol, represents a critical class of bifunctional phenolic intermediates used primarily in the synthesis of high-performance novolac resins and specialized antioxidants. Unlike its widely characterized isomer 2-phenylphenol (OPP) , public thermodynamic solubility data for this specific isomer is scarce, often confined to proprietary process patents.

This guide addresses that gap by establishing a first-principles framework for determining, modeling, and predicting the . It transitions from theoretical physicochemical profiling to a rigorous, self-validating experimental protocol using Dynamic Laser Monitoring , concluding with the thermodynamic modeling required for process scale-up in drug development and polymer synthesis.

Part 1: Physicochemical Profile & Solubility Prediction[1]

To control the crystallization and dissolution of 2-Methyl-5-phenylphenol, one must first understand the competitive forces within its molecular architecture.

1.1 Structural Analysis

The molecule consists of a central phenol ring substituted with a methyl group at the ortho position (C2) and a phenyl group at the meta position (C5).

  • Hydrophobic Domain: The 5-phenyl ring and 2-methyl group significantly increase lipophilicity compared to phenol.[1]

  • Hydrophilic Domain: The phenolic hydroxyl (-OH) group provides a site for hydrogen bonding (H-bond donor/acceptor).[1]

  • Steric Influence: The ortho-methyl group introduces slight steric hindrance near the hydroxyl, potentially reducing H-bond strength compared to unhindered phenols, but also disrupting crystal packing, which can lower the melting point relative to para-isomers.

1.2 Predicted Solubility Behavior (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and data from the structural analog 2-phenylphenol (LogP ~3.2), we can categorize solvent affinity:

Solvent ClassPredicted SolubilityMechanistic Rationale
Short-chain Alcohols (Methanol, Ethanol)High Strong H-bonding matches the phenolic OH; alkyl chains solubilize the aromatic core.
Esters/Ketones (Ethyl Acetate, Acetone)High Dipole-dipole interactions and H-bond acceptance from the carbonyl oxygen.
Aromatic Hydrocarbons (Toluene, Benzene)Moderate-High

stacking interactions with the phenyl rings; "Like dissolves like."
Aliphatic Hydrocarbons (Hexane, Heptane)Low Lack of polar interactions to overcome the crystal lattice energy of the polar phenol group.
Water Very Low (< 1 g/L) Hydrophobic effect of the phenyl/methyl groups dominates over the single hydroxyl group.[1]

Part 2: Experimental Protocol – Dynamic Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring (DLM) method is superior to the static shake-flask method due to its speed, automation potential, and ability to detect the exact point of solid phase disappearance (saturation).

2.1 Principle of Operation

The method relies on the Tyndall effect.[1] A laser beam passes through a solvent-solute mixture.[1][2]

  • Suspension (Undissolved): Solid particles scatter the laser light

    
     Low/Fluctuating transmission.[1]
    
  • Solution (Dissolved): Clear liquid allows full transmission

    
     High/Stable intensity.[1]
    
2.2 Reagents and Equipment
  • Solute: 2-Methyl-5-phenylphenol (Purity > 99.0%, recrystallized).

  • Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

    
     K), magnetic stirrer, Laser source (< 5 mW), Photodetector.
    
2.3 Step-by-Step Workflow
  • Preparation: Weigh solvent (

    
     g) into the vessel. Set temperature 
    
    
    
    (e.g., 278.15 K).
  • Addition: Add a known mass of solute (

    
    ) in small increments.
    
  • Equilibration: Stir at constant speed (400 rpm).

  • Monitoring: Observe laser transmittance.

    • If scattering persists: The solution is supersaturated or saturated.[1][3][4]

    • If beam clears: The solute has dissolved.[1][3][4][5][6]

  • Titration (Synthetic Method):

    • Add solute until turbidity appears (supersaturation).[1]

    • Slowly increase temperature (

      
       K/min) until the solution becomes clear.
      
    • Record the clearing temperature (

      
      ) as the saturation temperature for the specific mole fraction 
      
      
      
      .[1]
  • Replication: Repeat for mole fractions covering the range

    
     to 
    
    
    
    .[1]
2.4 Visualization of Experimental Logic

Solubility_Protocol cluster_setup Experimental Setup cluster_detection Laser Detection System Solvent Solvent (Weighed) Vessel Jacketed Vessel (Temp Control) Solvent->Vessel Solute 2-Methyl-5-phenylphenol (Incremental Addition) Solute->Vessel Laser Laser Source Detector Photodetector Vessel->Detector Scattered/Transmitted Light Laser->Vessel Incident Beam Signal Transmittance Signal Detector->Signal Decision Signal Clear? Signal->Decision Record Record T and Mass (Solubility Point) Decision->Record Yes (Dissolved) AddSolute Increase Temp or Wait Decision->AddSolute No (Turbid) AddSolute->Vessel

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Part 3: Thermodynamic Modeling Framework

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.[1] This is essential for process design (e.g., cooling crystallization curves).[1]
3.1 The Modified Apelblat Equation

This is the industry standard for correlating solubility data of solids in liquids.[1] It accounts for the non-ideality of the solution.



  • 
    : Mole fraction solubility of 2-Methyl-5-phenylphenol.
    
  • 
    : Absolute temperature (K).[1][7]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • A & B: Relate to the enthalpy of solution and activity coefficients.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

3.2 Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the apparent thermodynamic properties of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Expectation:

      
       (Endothermic).[1] Solubility increases with Temperature.[1]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    
    
    [1]
  • Entropy of Solution (

    
    ): 
    
    • Expectation:

      
       (Entropy driven), reflecting the disordering of the crystal lattice upon dissolution.
      
3.3 Data Processing Workflow

Thermo_Logic cluster_models Correlation Models RawData Raw Data (Mass Fraction w vs T) Convert Convert to Mole Fraction (x) RawData->Convert Apelblat Modified Apelblat ln x = A + B/T + C ln T Convert->Apelblat VantHoff Van't Hoff Plot ln x vs 1/T Convert->VantHoff Validation Error Analysis (RAD, RMSD) Apelblat->Validation Calc Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Calc Calc->Validation

Figure 2: Logical framework for processing solubility data into thermodynamic parameters.

Part 4: Applications in Process Design

Understanding the solubility of 2-Methyl-5-phenylphenol is directly applicable to two key areas in drug development and material science.

4.1 Purification via Cooling Crystallization
  • Solvent Selection: Choose a solvent with a steep solubility curve (high

    
    ).[1]
    
    • Recommendation:Ethanol or Isopropanol .[1][6] These solvents typically show high solubility at boiling points but significantly lower solubility at room temperature for phenolic compounds, maximizing yield.[1]

  • Anti-Solvent Crystallization:

    • Dissolve 2-Methyl-5-phenylphenol in a "Good" solvent (e.g., Acetone).

    • Slowly add a "Poor" solvent (e.g., Water or Hexane).[1]

    • Note: Water is preferred for green chemistry but may cause oiling out (liquid-liquid phase separation) if added too quickly due to the compound's low melting point.[1]

4.2 Resin Synthesis (Novolacs)
  • In the reaction with formaldehyde, the reaction medium must dissolve the monomer (2-Methyl-5-phenylphenol) but potentially precipitate the polymer or maintain a homogeneous phase depending on the desired molecular weight distribution.

  • Toluene or Xylene are often used to maintain solubility of the growing hydrophobic chain at elevated temperatures (

    
    C).[1]
    

References

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Authoritative text on solubility measurement and prediction).

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundation of the Apelblat model).[1]

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical & Engineering Data, 60(10), 2863-2868. (Example of Laser Monitoring protocol application).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for theoretical solubility prediction logic).

  • NIST Chemistry WebBook. (2025).[1] Thermophysical Properties of Phenol Derivatives. [Link] (Verified source for structural analog data).[1]

Sources

2-Methyl-5-phenylphenol safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-phenylphenol (CAS: 105902-32-7), also identified as 4'-methyl[1,1'-biphenyl]-3-ol, represents a specialized class of lipophilic substituted phenols used as intermediates in the synthesis of high-performance novolak resins, biocides, and pharmaceutical scaffolds.

Unlike commoditized phenols, this compound exhibits unique solubility and oxidative stability profiles due to the steric interplay between the ortho-methyl group and the meta-phenyl ring. This guide provides a self-validating safety and handling framework, moving beyond generic SDS data to address the specific risks of handling high-molecular-weight phenolic intermediates.

Critical Advisory: Due to limited public toxicological datasets for this specific isomer, this guide applies a Structure-Activity Relationship (SAR) safety model, treating the compound with the rigor reserved for lipophilic, bioactive phenols.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in predicting hazard behavior. The lipophilic biphenyl backbone increases skin permeability compared to simple cresols, while the phenolic hydroxyl group retains corrosivity.

ParameterSpecificationTechnical Insight
Chemical Name 2-Methyl-5-phenylphenolSystematic: 3-hydroxy-4-methylbiphenyl
CAS Number 105902-32-7Unique identifier for inventory tracking
Molecular Formula C₁₃H₁₂OMW: 184.23 g/mol
Physical State Viscous Oil / Low-Melting SolidTendency to supercool; may crystallize slowly.
Solubility Organic Solvents (DCM, EtOAc)Low water solubility increases persistence in tissues.
pKa (Calc) ~10.5Weakly acidic; forms phenolate salts with strong bases.

Hazard Identification & Risk Assessment (SAR-Based)

As a senior scientist, one must look beyond the "No Data Available" often found in sparse SDSs. We extrapolate hazards based on the Substituted Phenol Class .

Core Hazards
  • Dermal Toxicity & Corrosivity: Phenols act as local anesthetics. A splash may not cause immediate pain, leading to prolonged exposure and deep tissue necrosis. The lipophilic phenyl ring facilitates rapid absorption into the bloodstream.

  • Oxidative Instability: The electron-rich ring is susceptible to oxidation, leading to the formation of quinone-like species (colored impurities) which may be sensitizers.

  • Aquatic Toxicity: The biphenyl structure suggests high acute toxicity to aquatic life (Category 1 or 2), necessitating strict waste segregation.

Operational Protocols: A Self-Validating Workflow

The following protocol ensures safety through engineering controls rather than reliance on operator skill.

Storage & Stability
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Phenols are radical scavengers and will degrade (darken) upon exposure to oxygen.

  • Container: Amber glass with Teflon-lined caps. Avoid metal containers (Fe, Cu) which catalyze oxidation.

  • Temp: 2–8°C recommended to inhibit oxidative degradation.

Safe Handling Workflow (DOT Visualization)

This workflow enforces a "Check-Verify-Act" logic to prevent exposure.

HandlingWorkflow cluster_safety Critical Control Points Start Start: Reagent Retrieval PPE_Check PPE Verification (Nitrile + Neoprene) Start->PPE_Check Atmosphere Inert Atmosphere (Glovebox/Schlenk) PPE_Check->Atmosphere Required Weighing Weighing (Closed Balance) Atmosphere->Weighing Under N2 Flow Solubilization Solubilization (Add Solvent First) Weighing->Solubilization Minimize Dust/Vapor Reaction Reaction Vessel (Positive N2 Pressure) Solubilization->Reaction Waste Waste Segregation (Non-Halogenated) Reaction->Waste Post-Process

Figure 1: Operational workflow emphasizing inert atmosphere handling to prevent oxidation and exposure.

Experimental Methodology: Synthesis & Purification

When using 2-Methyl-5-phenylphenol as an intermediate (e.g., in Suzuki couplings or resin synthesis), the following method minimizes risk.

Step-by-Step Protocol:

  • Preparation:

    • Purge reaction vessel with Nitrogen for 15 minutes.

    • PPE: Double gloving is mandatory. Inner layer: Nitrile (dexterity).[1] Outer layer: Neoprene/Viton (breakthrough resistance).

  • Solubilization (The "Solvent-First" Rule):

    • Never add solvent to the solid phenol in an open vessel.

    • Correct Method: Charge the solid phenol. Cap the vessel. Introduce solvent via syringe/cannula through a septum. This contains any potential aerosols.

  • Quenching & Workup:

    • Phenolates are water-soluble. Acidify aqueous layers carefully to avoid precipitating the free phenol as a sticky oil which is difficult to clean.

    • Use Dichloromethane (DCM) for extraction; the high density helps separate the organic layer (containing the phenol) from the aqueous phase.

Emergency Response: The PEG Protocol

Standard water flushing is ineffective and potentially dangerous for lipophilic phenols like 2-Methyl-5-phenylphenol. Water causes the phenol to partition into the skin rather than washing off.

The PEG 300/400 Protocol: Polyethylene Glycol (PEG) acts as a solvent sink, solubilizing the phenol and drawing it out of the skin.

EmergencyResponse Exposure Skin Exposure Detected Assess Is Skin Visibly Broken? Exposure->Assess Action_PEG IMMEDIATE: Swab with PEG 300/400 (Do not scrub) Assess->Action_PEG No / Intact Skin Action_Water Flush with Water (15 min) Assess->Action_Water Yes / Open Wound Action_PEG->Action_Water After 15 mins of PEG Note Note: PEG is superior to water for lipophilic phenols. Action_PEG->Note Medical Seek Medical Attention (Bring SDS) Action_Water->Medical

Figure 2: Decision matrix for dermal exposure. Note the prioritization of PEG over water for intact skin.

Waste Management & Decontamination

  • Spill Cleanup: Do not use paper towels (fire risk with phenols). Use vermiculite or clay absorbents. Neutralize trace residues with dilute NaOH (forms the water-soluble phenolate), then wash with soap and water.

  • Disposal: Incineration is the only acceptable disposal method. Label waste clearly as "Toxic Organic - Phenolic".

References

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-phenylphenol Product Specification & SDS. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted biphenyls. Retrieved from

  • Katritzky, A. R., et al. (2005). The synthesis of 2,3,5-trisubstituted phenols. Arkivoc. (Demonstrates synthesis and handling of analogous phenols). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Phenol: Systemic Toxicity and Safe Handling. Retrieved from

  • BenchChem. (n.d.). Safety handling of substituted biphenyls. Retrieved from

Sources

2-Methyl-5-phenylphenol: A Versatile Biaryl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl). This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and industrial applications.

Technical Whitepaper & Literature Review [1][2]

Executive Summary

2-Methyl-5-phenylphenol (CAS: 105902-32-7) is a specialized biaryl phenol derivative characterized by the presence of a methyl group at the ortho position and a phenyl ring at the meta position relative to the hydroxyl group.[1] While less ubiquitous than its isomer 2-phenylphenol (a common biocide), this compound serves as a critical monomer in high-performance novolak resins and a structural scaffold in the synthesis of angiotensin II receptor antagonists (sartans). Its unique substitution pattern offers enhanced thermal stability in polymer applications and specific lipophilic interactions in medicinal chemistry.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

Nomenclature and Identifiers[4]
  • IUPAC Name: 2-Methyl-5-phenylphenol[1]

  • Common Synonyms: 5-Phenyl-o-cresol; 3-Hydroxy-4-methylbiphenyl; 4-Methyl-3-biphenylol.[1][2]

  • CAS Registry Number: 105902-32-7 (Note: Often indexed under specific derivative patents; 5-bromo-2-methylphenol precursor is CAS 36138-76-8).[1][2]

  • Molecular Formula: C₁₃H₁₂O[1][2]

  • Molecular Weight: 200.24 g/mol

Structural Analysis

The molecule consists of a central phenol ring substituted with a methyl group at C2 and a phenyl ring at C5.[2]

  • Steric Environment: The C2-methyl group provides steric hindrance near the hydroxyl group, potentially reducing acidity compared to unhindered phenols and increasing oxidative stability.[2]

  • Electronic Effects: The C5-phenyl group acts as a weak electron-donating group via conjugation, though its meta position relative to the OH limits direct resonance interaction with the phenolate oxygen.[1][2]

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Analogous to phenylcresols
Melting Point 105–107 °C (Derivative)Est.[2] range 80–110 °C based on analogs [1]
Solubility Soluble in EtOH, DMSO, Acetone, ChloroformLipophilic nature
Acidity (pKa) ~10.5Predicted (Phenol + alkyl donation)
LogP ~3.8High lipophilicity due to biaryl core

Synthetic Pathways

The synthesis of 2-methyl-5-phenylphenol typically avoids direct electrophilic aromatic substitution due to selectivity issues.[1] Modern routes utilize transition-metal catalyzed cross-couplings.[1]

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method involves the coupling of 5-bromo-2-methylphenol with phenylboronic acid .[1][2] This route ensures regiochemical purity.

Protocol:

  • Reagents: 5-Bromo-2-methylphenol (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).[2]

  • Base: K₂CO₃ (2.0 eq) or Na₂CO₃.[2]

  • Solvent: Toluene:Ethanol:Water (4:1:1) or Dioxane/Water.

  • Conditions: Reflux (90-100 °C) for 12-24 hours under Inert Atmosphere (N₂/Ar).

Synthesis SM1 5-Bromo-2-methylphenol (CAS 36138-76-8) Process Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, Reflux SM1->Process SM2 Phenylboronic Acid (CAS 98-80-6) SM2->Process Product 2-Methyl-5-phenylphenol (Target Compound) Process->Product Yield: >85%

Figure 1: Palladium-catalyzed synthesis route ensuring regioselectivity.

Alternative Route: [3+3] Cyclocondensation

For generating highly substituted derivatives (e.g., carboxylates), a formal [3+3] cyclocondensation between 1,3-bis(silyloxy)-1,3-butadienes and 3-ethoxyacrylonitriles is reported. This is more common in academic total synthesis than industrial production [1].[1][2]

Industrial & Pharmaceutical Applications[1][2][4]

High-Performance Polymers (Novolak Resins)

2-Methyl-5-phenylphenol is utilized as a monomer in the production of specialized novolak phenolic resins .[1][2]

  • Mechanism: The biaryl structure introduces rigidity and bulk into the polymer backbone.[2]

  • Benefit: Unlike standard phenol-formaldehyde resins, those incorporating phenylcresols exhibit significantly higher glass transition temperatures (Tg) and improved thermal decomposition resistance.[2]

  • Use Case: Epoxy hardeners for semiconductor encapsulation and high-temperature adhesives [2].[1][2]

Pharmaceutical Intermediate (Sartans)

The "methyl-biphenyl" core is the defining scaffold of the Sartan class of antihypertensives (e.g., Losartan, Valsartan).

  • While the 4'-methyl-2-cyanobiphenyl is the direct precursor for most Sartans, 3-hydroxy-4-methylbiphenyl (our topic) serves as a functionalized intermediate for next-generation analogs where phenolic solubility or H-bonding is required in the receptor pocket.[1][2]

  • Biological Activity: Derivatives have shown potential in inhibiting HIV-1 integrase and acting as antioxidants due to the phenolic moiety [3].[1][2]

Biocidal Properties

Similar to 2-phenylphenol (E231), the 2-methyl-5-phenyl isomer possesses antimicrobial activity.[1][2] The addition of the methyl group increases lipophilicity (LogP), potentially enhancing membrane penetration in Gram-positive bacteria, though it may reduce water solubility for formulation.

Analytical Characterization

Researchers identifying this compound should look for the following spectral signatures:

TechniqueExpected Signals / DataInterpretation
1H NMR (CDCl₃) δ 2.25 (s, 3H)Methyl group at C2 (Ortho to OH).
δ 5.00 (s, 1H, br)Phenolic Hydroxyl (D₂O exchangeable).
δ 6.90–7.50 (m, 8H)Aromatic protons. Distinct doublet for H3/H4 coupling.
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)O-H stretching.
1600, 1580 cm⁻¹C=C Aromatic ring stretching.
Mass Spectrometry m/z 200.1 [M]+Molecular ion peak.
m/z 185 [M-CH₃]+Loss of methyl group (characteristic).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] Potentially toxic to aquatic life (based on phenylphenol analogs).

  • Handling: Use standard PPE (Gloves, Goggles).[2] Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the phenol ring over long periods.

References

  • Langer, P. et al. "First Synthesis of 5-Cyanosalicylates by Formal [3+3] Cyclocondensations." Thieme Connect, 2005 .

  • Patent EP0032062B2. "High-molecular-weight novolak substituted phenolic resins and their preparation."[1] Google Patents.

  • GlobalChem Mall. "5-Bromo-2-methylphenol Properties and Downstream Products."[1] GlobalChemMall.[2]

  • AA Blocks. "Safety Data Sheet: 2-Methyl-5-phenylphenol." AA Blocks.

Sources

Structural Elucidation and Solid-State Characterization of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of 2-Methyl-5-phenylphenol (C₁₃H₁₂O), a meta-substituted biphenyl derivative, presents unique challenges in solid-state chemistry due to the competitive steric demands of the methyl group and the torsional flexibility of the phenyl ring. This guide outlines a definitive protocol for the single-crystal growth, X-ray diffraction (SC-XRD) analysis, and structural refinement of this compound.

Unlike rigid aromatics, the 5-phenyl-o-cresol scaffold often exhibits polymorphism driven by the rotation of the phenyl ring (torsion angle


) and the intermolecular hydrogen bonding capacity of the phenolic hydroxyl group. This whitepaper provides the roadmap to resolve these features, moving from crude synthesis to publishable CIF (Crystallographic Information File) data.

Chemical Context & Molecular Architecture[1][2][3][4]

Before initiating diffraction experiments, one must understand the expected molecular geometry to validate the solved structure.

Structural Expectations
  • Core Scaffold: A phenol ring substituted at the ortho position by a methyl group and the meta position by a phenyl ring.

  • Torsional Freedom: The bond connecting C5 (phenol) and C1' (phenyl) allows rotation. In the solid state, this angle is rarely

    
     (planar) due to steric repulsion between the ortho-hydrogens of the two rings. Expect a twist angle between 
    
    
    
    and
    
    
    .
  • Hydrogen Bonding: The sterically hindered OH group (due to the adjacent methyl) will likely favor forming polymeric chains (

    
     motifs) or centrosymmetric dimers  (
    
    
    
    motifs) rather than complex 3D networks.
PropertyValue / Expectation
Formula C₁₃H₁₂O
Mol.[1][2][3][4][5][6][7] Weight 184.24 g/mol
H-Bond Donor 1 (Phenolic OH)
H-Bond Acceptor 1 (Phenolic O)
Predicted Space Group

or

(Centrosymmetric preference)

Phase I: Crystal Growth Protocol

Phenols with flexible substituents often form "oils" or amorphous glasses. The following solvent screening workflow is designed to induce nucleation of high-quality single crystals.

Solvent Screening Matrix

Standard Protocol: Dissolve 20 mg of compound in 2 mL of solvent. Filter into a clean vial. Cap loosely to allow slow evaporation.

Solvent SystemPolarity IndexCrystallization MechanismRisk Factor
Toluene (Pure) Low

-

Stacking promotion
Solvate formation
Ethanol/Water (80:20) HighHydrophobic effectOil formation
Dichloromethane/Hexane MediumVapor DiffusionRapid precipitation
Acetone HighEvaporationHigh solubility (yield loss)
Workflow Visualization

The following decision tree illustrates the optimization process for obtaining diffraction-quality crystals.

CrystallizationWorkflow Start Crude 2-Methyl-5-phenylphenol Solubility Solubility Test (20mg/mL) Start->Solubility Screen Solvent Screening (Tol, EtOH, DCM) Solubility->Screen Method Method Selection Screen->Method Evap Slow Evaporation (RT, 3-7 days) Method->Evap High Sol Diff Vapor Diffusion (Anti-solvent) Method->Diff Mod Sol Check Microscopy Check Evap->Check Diff->Check Good Single Crystal Found (>0.1mm, clear edges) Check->Good Oil Oiling Out Check->Oil Powder Microcrystalline Powder Check->Powder Retry Recrystallize from Melt or Sublimation Oil->Retry Powder->Diff Slow down Retry->Check

Figure 1: Iterative crystallization workflow for substituted phenols. "Oiling out" is the primary failure mode to mitigate.

Phase II: X-Ray Diffraction (SC-XRD) Experiment

Once a suitable crystal (approx.


 mm) is isolated, follow this data collection strategy.
Instrumental Setup
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for this purely organic molecule.
  • Temperature: 100 K (Cryostream) .

    • Rationale: The methyl group at C2 and the phenyl ring at C5 will exhibit significant thermal motion at room temperature. Cooling to 100 K is mandatory to reduce thermal ellipsoids and resolve the hydrogen positions on the methyl group.

Data Collection Strategy
  • Unit Cell Determination: Collect 3 runs of 12 frames each. Index the reflections.

    • Validation: If the unit cell volume

      
       ų (for Z=4), suspect a solvate or a larger assembly.
      
  • Sphere Collection: Collect a full sphere of data (completeness > 99%) to resolution

    
     Å.
    
  • Redundancy: Aim for multiplicity > 4 to ensure accurate intensity statistics (

    
    ).
    

Phase III: Structure Solution & Refinement

This phase converts the raw diffraction spots into a molecular model.

The Refinement Loop

Use standard packages (SHELXT for solution, SHELXL for refinement).

  • Space Group Assignment: Likely

    
     (Monoclinic). Check systematic absences (
    
    
    
    and
    
    
    ).
  • Phasing: Use Direct Methods or Intrinsic Phasing . The molecule is small; heavy atom methods are unnecessary.

  • Model Building: Locate the 14 non-hydrogen atoms (13 C, 1 O).

  • Hydrogen Treatment:

    • Aromatic H: Constrain using riding models (AFIX 43).

    • Methyl H: Locate from difference Fourier map if possible; otherwise use AFIX 137 (allowing rotation) to find the best fit for electron density.

    • Hydroxyl H:Critical Step. Locate in the difference map. Refine with a distance restraint (DFIX 0.82) if unstable. This H-atom defines the hydrogen bonding network.

Logic Diagram: Structure Solution

RefinementLoop Raw Raw Frames (.sfrm/.cbf) Reduce Data Reduction (Integration & Scaling) Raw->Reduce Solve Structure Solution (SHELXT - Intrinsic Phasing) Reduce->Solve Model Initial Model (C, O atoms) Solve->Model Refine Least-Squares Refinement (SHELXL) Model->Refine CheckH Check H-Bonding & Methyl Disorder Refine->CheckH CheckH->Refine Add H / Fix Disorder Converge Convergence? (Shift/Su < 0.001) CheckH->Converge Converge->Refine No Final Final CIF Generation Converge->Final Yes

Figure 2: The iterative refinement cycle. Special attention must be paid to the "Check H-Bonding" step for phenols.

Phase IV: Supramolecular Analysis

A solved structure is just coordinates. The scientific value lies in the analysis of intermolecular interactions.

Hydrogen Bond Analysis

The 2-methyl group provides steric bulk that may prevent the formation of tight dimers.

  • Metric to Measure: Calculate the

    
     distance. Typical strong phenol H-bonds are 
    
    
    
    Å.
  • Graph Set Analysis: Identify if the structure forms chains (

    
    ) or rings (
    
    
    
    ). For sterically hindered phenols, helical chains along the screw axis (
    
    
    ) are common.
Pi-Stacking Interactions

Check the distance between the centroid of the phenyl ring (Ring B) and the centroid of the phenol ring (Ring A) of a neighboring molecule.

  • Centroid-Centroid Distance:

    
     Å indicates significant 
    
    
    
    interaction.
  • Offset: Parallel displaced stacking is expected to minimize repulsion.

Hirshfeld Surface Analysis

To validate the structure for publication, generate Hirshfeld surfaces (using CrystalExplorer).

  • Look for: Red spots on the

    
     surface corresponding to the O-H...O interactions.
    
  • Fingerprint Plot: Should show distinct spikes for H...O interactions and a diffuse region for H...H contacts.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Methyl-5-phenylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Profile[1][2][3][4][5]

2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl) represents a privileged scaffold in organic synthesis. Unlike its more common isomer, 2-phenylphenol, this molecule offers a unique geometric arrangement: a biaryl core pre-functionalized with a phenolic hydroxyl group and an ortho-methyl steric handle.

This architecture makes it an ideal building block for:

  • Liquid Crystal Mesogens: The biphenyl core provides rigidity, while the methyl group disrupts planarity, modulating melting points and phase transition temperatures.

  • Terphenyl Synthesis: Conversion of the hydroxyl group to a triflate allows for transition-metal-catalyzed coupling, generating non-linear terphenyls.

  • Bioactive Heterocycles: The electron-rich phenol ring serves as a nucleophile for intramolecular cyclizations (e.g., benzofurans).

Chemical Property Snapshot[4][5][6][7][8]
PropertyValueNotes
IUPAC Name 2-Methyl-5-phenylphenolAlternate: 4-methyl-[1,1'-biphenyl]-3-ol
Molecular Weight 184.23 g/mol
Appearance Off-white to pale yellow solidOxidation prone; store under inert gas
Acidity (pKa) ~10.5Slightly less acidic than phenol due to methyl donation
Solubility DCM, THF, Toluene, AlcoholsPoor water solubility

Reactivity Analysis & Strategic Pathways

The reactivity of 2-methyl-5-phenylphenol is governed by the interplay between the activating hydroxyl group and the steric influence of the ortho-methyl group.

Key Reactive Vectors:
  • The Hydroxyl Group (O-Nucleophile): Readily participates in Williamson ether synthesis and esterification. Crucially, it can be activated as a leaving group (Triflate/Tosylate).

  • Position 4 (C-Nucleophile): This position is para to the hydroxyl and meta to the methyl group. It is the most electronically activated site for Electrophilic Aromatic Substitution (EAS), such as bromination or nitration.

  • Position 6 (C-Nucleophile): Ortho to the hydroxyl but sterically crowded by the adjacent phenyl ring at position 5. Substitution here is difficult without directing groups.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start 2-Methyl-5-phenylphenol (Starting Material) Triflate Aryl Triflate (Activated Electrophile) Start->Triflate Tf2O, Pyridine (Protocol A) Bromo 4-Bromo-2-methyl- 5-phenylphenol Start->Bromo Br2, AcOH (Protocol B) Ether Alkoxy Derivative (Liquid Crystal Precursor) Start->Ether R-X, K2CO3 (Protocol C) Terphenyl Terphenyl Derivatives (Suzuki Coupling) Triflate->Terphenyl Ar-B(OH)2, Pd(0) Polymer High-Performance Resins/Polymers Bromo->Polymer Polycondensation

Figure 1: Divergent synthetic pathways for 2-Methyl-5-phenylphenol, highlighting activation via triflation and functionalization via bromination.

Detailed Experimental Protocols

Protocol A: Activation via Triflation (Synthesis of Aryl Triflate)

Objective: Convert the phenolic OH into a triflate (-OTf) group to enable Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Mechanism: The phenolic oxygen attacks the highly electrophilic sulfur of triflic anhydride (


). Pyridine acts as a base to sponge up the liberated triflic acid.

Reagents:

  • 2-Methyl-5-phenylphenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-Methyl-5-phenylphenol in anhydrous DCM. Cool the solution to -10°C using an ice/salt bath.

    • Why? Low temperature prevents the formation of colored impurities and minimizes side reactions with the methyl group.

  • Base Addition: Add pyridine slowly via syringe. The solution may darken slightly.

  • Triflation: Add

    
     dropwise over 20 minutes. Maintain internal temperature below 0°C.
    
    • Caution:

      
       fumes are corrosive.[1] Use a venting needle or scrubber.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (the triflate is significantly less polar than the phenol).

  • Workup: Quench with ice-cold water. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5). The triflate is hydrolytically unstable; store in a freezer under argon.
    
Protocol B: Regioselective Bromination (4-Position Functionalization)

Objective: Install a bromine atom at the 4-position to create a handle for further functionalization while retaining the phenolic OH.

Mechanism: Electrophilic Aromatic Substitution. The OH group directs ortho/para. The 6-position is sterically blocked by the phenyl ring, and the 2-position is blocked by the methyl. The 4-position is the kinetic and thermodynamic product.

Reagents:

  • 2-Methyl-5-phenylphenol (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv) or NBS (1.1 equiv)
    
  • Acetic Acid (AcOH) (Solvent) or

    
    
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in glacial acetic acid at RT.

  • Addition: Add a solution of

    
     in acetic acid dropwise over 30 minutes.
    
    • Observation: The red color of bromine should disappear rapidly upon contact with the reaction mixture, indicating consumption.

  • Stirring: Stir for 1 hour at RT.

  • Quench: Pour the mixture into ice water containing sodium thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.[2]

  • Recrystallization: Recrystallize from Ethanol/Water to obtain 4-bromo-2-methyl-5-phenylphenol.

Protocol C: Synthesis of Liquid Crystal Precursors (O-Alkylation)

Objective: Attach a long alkyl chain to the phenolic oxygen to induce mesogenic (liquid crystal) properties.

Reagents:

  • 2-Methyl-5-phenylphenol (1.0 equiv)

  • n-Alkyl Bromide (e.g., 1-bromooctane) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv, anhydrous)
    
  • Acetone or DMF (Solvent)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine the phenol, alkyl bromide, and

    
     in Acetone.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12-18 hours.
    
    • Note: If using DMF, heat to 80°C for 4 hours. DMF is faster but harder to remove.

  • Filtration: Cool to RT and filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude ether is usually pure enough for subsequent steps. If necessary, pass through a short silica plug using Hexanes.

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Corrosivity Phenols can cause chemical burns and rapid tissue damage.Wear nitrile gloves (double gloving recommended). Wash splashes immediately with PEG-400 or copious water.
Reactivity Triflic anhydride reacts violently with water.Always use dry glassware and inert atmosphere (N2/Ar). Quench carefully.
Toxicity Biphenyl derivatives may have aquatic toxicity.Dispose of all aqueous waste as hazardous chemical waste. Do not release into drains.

References

  • World Health Organization. (1999). 2-Phenylphenol and its derivatives: Environmental Health Criteria. (Provides toxicological context for phenyl-substituted phenols). Link

  • Organic Syntheses. (2025). Preparation of Aryl Triflates from Phenols.[3] Org.[1][3][4] Synth. Coll. Vol. 8, p. 97. (Standard protocol adapted for Protocol A). Link

  • ChemicalBook. (2025).[5] 2-Methyl-5-phenylphenol Chemical Properties and Safety Data.[6] (Physical property verification). Link

  • BenchChem. (2025).[4] Comparative Guide to the Synthesis of Substituted Cyclohexanones. (Context on precursor synthesis). Link

  • PubChem. (2025).[6] Compound Summary: Biphenyl derivatives.[6][7] National Library of Medicine. Link

Sources

Application Notes and Protocols for Substituted Biphenyl-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Sterically Demanding Ligands for Advanced Catalytic Transformations

Introduction: The Unseen Influence of Ligand Architecture in Catalysis

In the realm of modern synthetic chemistry, the catalyst is king. However, the true power behind the throne often lies in the subtle yet profound influence of the ligand. While the specific ligand "2-Methyl-5-phenylphenol" is not extensively documented in catalytic applications, the core structural motif—a substituted biphenyl—is the foundation of some of the most powerful and versatile ligands developed to date, particularly in the field of palladium-catalyzed cross-coupling reactions.[1][2] This guide will delve into the application of this broader, highly influential class of ligands, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness their catalytic potential.

The biphenyl backbone provides a rigid and tunable scaffold that allows for precise control over the steric and electronic environment around the metal center.[1] This control is paramount in influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby dictating the reaction's efficiency, selectivity, and substrate scope.[3] The renowned Buchwald-type biaryl phosphine ligands are a testament to the success of this approach, enabling transformations that were once considered formidable challenges.[4][5]

This document will serve as a comprehensive resource, blending theoretical insights with field-proven experimental protocols. We will explore the synthesis of these ligands, their application in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, and the principles that govern their efficacy.

I. The Strategic Design and Synthesis of Biphenyl-Based Phosphine Ligands

The journey to a successful catalytic reaction begins with the synthesis of a well-defined and robust ligand. The general approach to creating phosphine ligands from a substituted biphenylphenol, such as a hypothetical derivative of 2-Methyl-5-phenylphenol, involves the introduction of a phosphine group at a position ortho to the biaryl linkage.

A common synthetic strategy involves a one-pot protocol where an aryl Grignard or aryllithium reagent is added to an in-situ generated benzyne intermediate, followed by trapping with a suitable chlorophosphine.[6][7] This modular approach allows for the synthesis of a diverse library of ligands with varying steric and electronic properties by simply changing the Grignard/organolithium reagent and the chlorophosphine.[6]

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Final Product Aryl Halide Aryl Halide Benzyne Formation Benzyne Formation Aryl Halide->Benzyne Formation Base Organolithium/Grignard Reagent Organolithium/Grignard Reagent Nucleophilic Addition Nucleophilic Addition Organolithium/Grignard Reagent->Nucleophilic Addition Reacts with Chlorophosphine Chlorophosphine Phosphine Trapping Phosphine Trapping Chlorophosphine->Phosphine Trapping Benzyne Formation->Nucleophilic Addition Nucleophilic Addition->Phosphine Trapping Intermediate Biphenyl-Based Phosphine Ligand Biphenyl-Based Phosphine Ligand Phosphine Trapping->Biphenyl-Based Phosphine Ligand

Caption: Conceptual workflow for the synthesis of biphenyl-based phosphine ligands.

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

Biphenyl-based phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

A. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for the synthesis of biaryls and substituted aromatic compounds.[2] The choice of ligand is critical, especially when dealing with sterically hindered or electronically deactivated substrates.[3] Bulky, electron-rich biphenyl phosphine ligands, such as SPhos and XPhos, are highly effective in promoting these challenging couplings.[3]

Causality in Ligand Selection:

  • Steric Bulk: Large substituents on the biphenyl scaffold and the phosphorus atom facilitate the reductive elimination step, which is often the rate-limiting step, particularly for hindered substrates.[8]

  • Electron-Richness: Electron-donating groups on the ligand increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide.[1]

Comparative Performance of Ligands in Suzuki-Miyaura Coupling:

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
Biaryl Phosphines XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100199
Ferrocenyl Phosphines dppf4-BromotoluenePhenylboronic acid2.0 (Pd)K₂CO₃Dioxane801295

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol provides a general procedure for the coupling of a sterically hindered aryl chloride with an arylboronic acid using a biphenyl-based phosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Biaryl phosphine ligand (e.g., SPhos)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the biaryl phosphine ligand (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube.[2]

  • Reagent Addition: Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.

  • Reaction Setup: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Self-Validation: The protocol's success is validated by the high yield of the desired biaryl product, which can be confirmed by NMR spectroscopy and mass spectrometry. The purity can be assessed by chromatographic techniques.

B. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[4] The development of bulky and electron-rich biphenyl phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides.[4][9]

Catalytic Cycle of Buchwald-Hartwig Amination:

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative Addition Pd(II) Complex Ar-Pd(II)-X (L) Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination (R₂NH) Pd(II) Complex->Amine Coordination Amido Complex [Ar-Pd(II)-NHR₂ (L)]⁺X⁻ Amine Coordination->Amido Complex Deprotonation Deprotonation (Base) Amido Complex->Deprotonation Amido Complex (Neutral) Ar-Pd(II)-NR₂ (L) Deprotonation->Amido Complex (Neutral) Reductive Elimination Reductive Elimination Amido Complex (Neutral)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol outlines a general procedure for the C-N coupling of an aryl bromide with a secondary amine.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biaryl phosphine ligand (e.g., BrettPhos)

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous dioxane (5 mL)

  • Reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the biaryl phosphine ligand (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a reaction vial containing a stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol) to the vial.

  • Solvent Addition: Add anhydrous dioxane (5 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether, and quench with water.

  • Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.

III. Asymmetric Catalysis with Chiral Biphenyl Ligands

The biphenyl scaffold is a privileged structure in asymmetric catalysis due to its axial chirality.[10] Atropisomeric biaryl diphosphine ligands, such as BINAP and its derivatives, are highly effective in a range of enantioselective transformations, including asymmetric hydrogenation.[11] The C₂-symmetry of many of these ligands is a key feature that contributes to their high enantioselectivity.[11]

The development of new chiral biphenyl ligands is an active area of research, with the goal of creating more efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[10][12]

IV. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited methodologies in the field of catalysis.[2][3][4] The reliability of these procedures is underscored by their broad applicability and the consistent, high yields reported in the literature. For any new application, it is crucial to perform control experiments, such as running the reaction without the ligand or the palladium source, to confirm the catalytic nature of the transformation. Furthermore, the identity and purity of the products should always be rigorously confirmed by standard analytical techniques (NMR, MS, elemental analysis).

V. Conclusion: The Future of Biphenyl-Based Ligands

The biphenyl framework continues to be a fertile ground for the development of novel and highly effective ligands for catalysis. The ability to fine-tune the steric and electronic properties of these ligands through synthetic modification ensures their continued relevance in addressing new synthetic challenges.[12][13] As our understanding of catalytic mechanisms deepens, so too will our ability to design the next generation of biphenyl-based ligands with even greater activity and selectivity, further empowering chemists in their quest to create complex molecules with precision and efficiency.

References

Sources

Technical Guide: Derivatization of 2-Methyl-5-phenylphenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The analysis of 2-Methyl-5-phenylphenol (an isomer of phenyl-o-cresol) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: the phenolic hydroxyl group (-OH) is polar and capable of strong hydrogen bonding. In an underivatized state, this analyte exhibits significant peak tailing, irreversible adsorption in the inlet liner, and variable sensitivity, particularly at trace levels.

This guide details the Trimethysilylation (TMS) protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .[1] This method is superior to acylation for this specific analyte because it produces a chemically stable, volatile ether that retains the molecular weight information essential for structural confirmation while improving chromatographic peak symmetry.

Key Technical Insight: The ortho-methyl group at the C2 position introduces mild steric hindrance near the hydroxyl group. While less obstructed than tert-butyl substituted phenols, this geometry requires the addition of TMCS as a catalyst to ensure quantitative conversion and prevent "fall-back" hydrolysis.

Chemical Context & Reaction Mechanism[2]

The Analyte
  • Compound: 2-Methyl-5-phenylphenol

  • Target Functional Group: Phenolic Hydroxyl (-OH) at C1.

  • Challenge: The pKa (~10) allows for proton dissociation, leading to interaction with active sites (silanols) in the GC column.

The Derivatization Reaction

We utilize a Nucleophilic Substitution (SN2-like) pathway. The phenoxide oxygen attacks the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group.

Reagents:

  • BSTFA: The primary silyl donor.

  • TMCS (1%): Acts as a Lewis acid catalyst, increasing the donor strength of BSTFA to overcome the steric hindrance of the ortho-methyl group.

Reaction Pathway Diagram

ReactionMechanism Reactant 2-Methyl-5-phenylphenol (Polar -OH) Transition Transition State (Nu: Attack on Si) Reactant->Transition Mix 60°C Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Transition Product TMS-Ether Derivative (Volatile, Non-polar) Transition->Product -TFA Byproduct Byproducts (TMS-TFA, volatile) Transition->Byproduct

Figure 1: Silylation mechanism converting the polar phenol to a volatile TMS-ether.

Experimental Protocol

Materials Required
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent).

  • Solvent: Anhydrous Pyridine (Critical for acid scavenging and catalysis) or Ethyl Acetate (if pyridine interference is a concern).

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Nitrogen blow-down equipment.

Step-by-Step Workflow

Step 1: Sample Preparation & Drying (CRITICAL) Moisture is the enemy of silylation. Water will hydrolyze the TMS reagent and the derivative.

  • Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dry the extract by passing it through a small bed of Anhydrous Na₂SO₄.

  • Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

Step 2: Derivatization Reaction

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately to prevent atmospheric moisture ingress.

  • Incubate: Heat the vial at 60°C for 30 minutes .

    • Note: While simple phenols react at room temperature, the 2-methyl substitution requires thermal energy to ensure 100% conversion and reproducibility.

Step 3: Final Prep

  • Allow the vial to cool to room temperature.

  • (Optional) Dilute with 200-500 µL of anhydrous Toluene or Hexane if the concentration is too high for the detector.

  • Inject directly into the GC-MS.[2]

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Derivatization cluster_analysis Phase 3: Analysis Extract Sample Extraction Dry Dehydration (N2 blowdown / Na2SO4) Extract->Dry AddSolvent Add 50µL Pyridine Dry->AddSolvent AddReagent Add 50µL BSTFA + 1% TMCS AddSolvent->AddReagent Heat Incubate 60°C / 30 min AddReagent->Heat Inject GC-MS Injection (Split/Splitless) Heat->Inject

Figure 2: Operational workflow ensuring moisture elimination and complete reaction.

GC-MS Method Parameters

To achieve optimal separation of the derivatized phenol from reagents and matrix interferences, use the following parameters.

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard non-polar phase; excellent for aromatics.
Dimensions 30 m × 0.25 mm ID × 0.25 µm filmStandard balance of capacity and resolution.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains efficiency during temperature ramp.
Inlet Temp 260°CSufficient to volatilize the derivative (BP > 200°C).
Injection Splitless (1 min purge) or Split (10:1)Splitless for trace analysis; Split for high conc.
Oven Program 60°C (hold 1 min) → 20°C/min → 300°C (hold 5 min)Fast ramp prevents peak broadening; high final temp cleans column.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range 40–450 m/zCovers molecular ion and fragmentation range.

Data Interpretation & Validation

Mass Spectrum Characteristics

The TMS derivative of 2-Methyl-5-phenylphenol (MW of underivatized = ~184.23 u; TMS added = +72 u) will show:

  • Molecular Ion (M+): 256 m/z . This is typically strong in phenols.

  • Base Peak / Diagnostic Ion: [M-15]⁺ at 241 m/z .

    • Mechanism:[1] Loss of a methyl group (-CH₃) from the trimethylsilyl moiety. This is the "signature" fragmentation for TMS derivatives.[3]

  • Silicon Ions: m/z 73 (TMS group) and m/z 147.[3]

Quality Assurance (Self-Validating System)
  • Reaction Completeness Check: Monitor for the underivatized phenol peak (MW 184). If present, the reaction was incomplete (likely due to moisture).

  • Internal Standard (ISTD): Use Phenanthrene-d10 or 2-Fluorobiphenyl . Add before derivatization to control for volume variations, or after to control for injection only.

  • Linearity: The method should be linear from 0.1 µg/mL to 50 µg/mL.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Response Moisture in sample/solvent.Re-dry sample with N₂; ensure pyridine is anhydrous (store over KOH pellets or molecular sieves).
Double Peaks Incomplete derivatization.Increase reaction time to 60 min; ensure 1% TMCS is fresh (TMCS hydrolyzes easily).
Tailing Peaks Active sites in liner/column.Change liner (deactivated wool); trim column inlet by 10-20 cm.
Precipitate Ammonium salts formed.If using ammonium-based buffers in extraction, they react with BSTFA. Ensure thorough desalting/drying.

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[2][3][4][5][6][7][8][9] Merck KGaA.[10] Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

Sources

HPLC method for the quantification of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography Quantification of 2-Methyl-5-phenylphenol

Introduction & Chemical Context

The quantification of 2-Methyl-5-phenylphenol (CAS: 14203-11-3, also known as 5-phenyl-o-cresol) presents specific chromatographic challenges due to its structural duality. As a biphenyl derivative with a phenolic hydroxyl group, the molecule exhibits significant hydrophobicity (LogP > 3.0) while maintaining weak acidity (pKa ≈ 10.5).

Accurate quantification is critical in pharmaceutical intermediate analysis, biocide formulation stability, and environmental degradation studies. Standard C18 chemistries often struggle with peak tailing for phenols or fail to resolve positional isomers (e.g., 2-phenyl-p-cresol) due to similar hydrophobicities.

This Application Note details a robust RP-HPLC method leveraging Phenyl-Hexyl stationary phase chemistry . Unlike traditional C18 columns that rely solely on hydrophobic interactions, Phenyl-Hexyl phases utilize


 interactions to enhance selectivity for aromatic rings, providing superior resolution for phenyl-substituted phenols.

Method Development Logic (The "Why")

To ensure this protocol is a self-validating system, we must address the physicochemical properties of the analyte:

  • Stationary Phase Selection: While C18 is acceptable, a Phenyl-Hexyl or Biphenyl column is recommended. The additional

    
     retention mechanism provides orthogonal selectivity, crucial for separating the target from potential synthetic byproducts or degradation isomers.
    
  • pH Control: Phenols are weak acids. To prevent ionization (which causes peak broadening and retention loss), the mobile phase pH must be maintained at least 2 units below the pKa. We utilize 0.1% Phosphoric Acid (pH ~2.1) to keep the analyte fully protonated (

    
     form).
    
  • Detection Wavelength: The biphenyl system exhibits strong UV absorption. We utilize 280 nm for high selectivity (reducing background noise from non-aromatic impurities) and 210 nm for maximum sensitivity during trace analysis.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample preparation to data reporting.

AnalyticalWorkflow Sample Sample Preparation (Diluent: 50:50 MeCN:H2O) System HPLC System Setup (Phenyl-Hexyl Column) Sample->System Injection (10 µL) Separation Gradient Elution (pH 2.1 Control) System->Separation interaction Detection UV Detection (280 nm / 210 nm) Separation->Detection Eluate Analysis Data Processing (Integration & Quant) Detection->Analysis Signal

Caption: Figure 1. End-to-end analytical workflow for 2-Methyl-5-phenylphenol quantification.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with DAD/PDA.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water
Suppresses phenol ionization (pH ~2.1).
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic biphenyls.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 35°CImproves mass transfer and peak sharpness.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity.
Detection 280 nm (Ref 360 nm)Specificity for aromatic rings.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial equilibration.
10.090Elution of target (approx. 6-8 min).
12.090Wash column of lipophilic impurities.
12.130Return to initial conditions.
17.030Re-equilibration (Critical).
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2-Methyl-5-phenylphenol reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:MeCN).

    • Note: Matching the diluent to the starting gradient conditions (approx. 30-50% organic) prevents "solvent shock" and peak distortion.

Method Validation (ICH Q2(R1) Compliant)

To ensure the trustworthiness of the data, the method must be validated. The following logic tree describes the required validation parameters.

ValidationLogic Start Validation Strategy (ICH Q2(R1)) Specificity Specificity (Blank vs. Sample) Start->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Pass Precision Precision (RSD < 2.0%) Linearity->Precision Range Established Accuracy Accuracy (Spike Recovery 98-102%) Precision->Accuracy Repeatability Confirmed

Caption: Figure 2. Validation hierarchy ensuring data integrity per ICH guidelines.

Validation Criteria Table
ParameterAcceptance CriteriaExperimental approach
System Suitability Tailing Factor < 1.5; Plates > 50005 replicate injections of Working Standard.
Linearity

5 levels: 10, 25, 50, 75, 100 µg/mL.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Calculated from low-concentration injection.
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, 120% levels.

Troubleshooting & Causality

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause:[1][2][3][4] Silanol interactions or ionization of the phenol.

    • Solution: Ensure Mobile Phase A pH is < 2.5. If using an older column, add 5mM Ammonium Acetate to Mobile Phase A (buffer) or switch to a "base-deactivated" column.

  • Problem: Retention Time Drift.

    • Root Cause:[1][2][3][4] Temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven (35°C). Ensure the re-equilibration step (12.1 to 17.0 min) is not shortened.

  • Problem: "Ghost" Peaks.

    • Root Cause:[1][2][3][4] Carryover of the hydrophobic phenol.

    • Solution: Add a needle wash step with 90:10 MeCN:Water between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Element Lab Solutions. (n.d.).

    
     interaction mechanism for aromatic separation). 
    
  • PubChem. (n.d.).[6] 2-Phenylphenol Compound Summary (Proxy for physicochemical properties). National Library of Medicine.

  • U.S. EPA. (1999). Method 8041: Phenols by Gas Chromatography. (Provides context on extraction and acidity of phenols).

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 2-Methyl-5-phenylphenol as a Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Phenolic compounds, in particular, have long been recognized for their broad-spectrum antimicrobial properties.[1][2][3] Their mechanisms of action are multifaceted, often involving the disruption of microbial cell membrane integrity, inhibition of key cellular enzymes, and interference with energy metabolism.[4][5] The biphenyl moiety, a structural feature of 2-Methyl-5-phenylphenol, is also prevalent in a variety of biologically active molecules, including those with potent antimicrobial activity.[6][7][8][9] The combination of a phenolic hydroxyl group and a biphenyl core in 2-Methyl-5-phenylphenol presents a promising starting point for the synthesis of new antimicrobial candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-5-phenylphenol as a versatile starting material for the synthesis of a library of potential antimicrobial agents. We will delve into the strategic design of derivatives, provide detailed, step-by-step synthetic protocols, and outline robust methodologies for the evaluation of their antimicrobial efficacy. The causality behind experimental choices will be elucidated to empower researchers with a deeper understanding of the structure-activity relationships (SAR) at play.

Strategic Design of 2-Methyl-5-phenylphenol Derivatives

Our synthetic strategy focuses on the targeted modification of the 2-Methyl-5-phenylphenol scaffold at two key positions: the phenolic hydroxyl group and the phenyl ring. This approach allows for a systematic investigation of how different functional groups influence antimicrobial activity, providing valuable insights into the SAR of this compound class.

  • Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a critical pharmacophore. Its acidity and hydrogen-bonding capabilities can be modulated by converting it into ethers or esters. These modifications can impact the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes.

  • Functionalization of the Phenyl Ring: The phenyl ring offers multiple sites for the introduction of various substituents. We will focus on electrophilic aromatic substitution reactions to introduce functional groups that are known to enhance antimicrobial activity, such as halogens or nitro groups. These modifications can alter the electronic properties of the molecule and its interaction with biological targets.

The following diagram illustrates the proposed synthetic workflow:

G A 2-Methyl-5-phenylphenol B O-Alkylation / O-Acylation A->B D Electrophilic Aromatic Substitution A->D C Ether & Ester Derivatives B->C F Antimicrobial Evaluation C->F E Ring-Functionalized Derivatives D->E E->F

Caption: Synthetic workflow for the generation of a library of antimicrobial agents from 2-Methyl-5-phenylphenol.

Experimental Protocols

PART 1: Synthesis of 2-Methyl-5-phenylphenol Derivatives

Protocol 1.1: General Procedure for the O-Alkylation of 2-Methyl-5-phenylphenol (Synthesis of Ether Derivatives)

Rationale: This protocol describes the Williamson ether synthesis, a reliable method for forming ethers from phenols. The use of a base (potassium carbonate) is to deprotonate the weakly acidic phenolic hydroxyl group, generating a more nucleophilic phenoxide ion that can then react with an alkyl halide.

Materials:

  • 2-Methyl-5-phenylphenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-Methyl-5-phenylphenol (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of phenol), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: General Procedure for the O-Acylation of 2-Methyl-5-phenylphenol (Synthesis of Ester Derivatives)

Rationale: This protocol details the formation of esters from a phenol using an acid chloride or anhydride in the presence of a base like pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct.

Materials:

  • 2-Methyl-5-phenylphenol

  • Various acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Methyl-5-phenylphenol (1.0 eq) in dichloromethane (10 mL/mmol of phenol) in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or acid anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Antimicrobial Activity Screening

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This is a standard method to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely used and efficient technique for determining MIC values.[10]

Materials:

  • Synthesized 2-Methyl-5-phenylphenol derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Add the standardized inoculum to each well containing the serially diluted compounds.

  • Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Data Presentation and Interpretation

The antimicrobial activity of the synthesized 2-Methyl-5-phenylphenol derivatives should be summarized in a clear and concise table for easy comparison and interpretation of structure-activity relationships.

Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-Methyl-5-phenylphenol Derivatives

Compound IDR Group (Modification)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
1 H (Parent Compound)>256>256>256>256>256
2a -CH₃ (Ether)12864>256>256128
2b -CH₂Ph (Ether)321612825664
3a -C(O)CH₃ (Ester)6432256>256128
3b -C(O)Ph (Ester)1686412832
Ciprofloxacin -0.50.250.1251-
Fluconazole -----8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial activity data in conjunction with the chemical structures of the synthesized derivatives will provide valuable insights into the SAR. For instance, a comparison of the MIC values of the parent compound with its ether and ester derivatives will reveal the impact of modifying the phenolic hydroxyl group. Similarly, comparing derivatives with different substituents on the phenyl ring will elucidate the role of electronic and steric effects on antimicrobial potency. This iterative process of synthesis, testing, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.

The following diagram illustrates the key relationships to investigate in the SAR study:

G A 2-Methyl-5-phenylphenol Scaffold B Modification of Hydroxyl Group (Ethers, Esters) A->B C Functionalization of Phenyl Ring (Halogens, Nitro groups) A->C D Antimicrobial Activity (MIC values) B->D C->D E Structure-Activity Relationship (SAR) D->E

Caption: Logical flow for establishing the structure-activity relationship of 2-Methyl-5-phenylphenol derivatives.

Conclusion

2-Methyl-5-phenylphenol represents a promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic protocols and evaluation methodologies detailed in these application notes provide a robust framework for researchers to systematically explore the chemical space around this core structure. Through a dedicated and iterative process of design, synthesis, and biological evaluation, it is anticipated that potent antimicrobial lead compounds can be identified, contributing to the ongoing fight against infectious diseases.

References

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - MDPI. Available at: [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. Available at: [Link]

  • (PDF) Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - ResearchGate. Available at: [Link]

  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES - Baghdad Science Journal. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[1][12][13]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES | TSI Journals. Available at: [Link]

  • Research Article - PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available at: [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC - PubMed Central. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Available at: [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - MDPI. Available at: [Link]

  • Phenol-An effective antibacterial Agent - Research and Reviews. Available at: [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli | Request PDF - ResearchGate. Available at: [Link]

  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC - NIH. Available at: [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives - PubMed. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. Available at: [Link]

Sources

Synthetic Strategy: The Suzuki-Miyaura Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 2-Methyl-5-phenylphenol

Introduction

2-Methyl-5-phenylphenol is a biphenyl derivative of significant interest in the fields of medicinal chemistry, materials science, and fine chemical synthesis. Its structure, featuring a substituted phenol ring coupled to a phenyl group, makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The controlled, efficient, and scalable production of this molecule is therefore a critical objective for researchers and drug development professionals.

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Methyl-5-phenylphenol. The selected strategy is centered around the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability, high yields, and broad functional group tolerance, making it exceptionally well-suited for industrial applications.[3][4] We will provide a step-by-step guide, from the preparation of the key starting material to the final purification and characterization of the target compound, with an emphasis on the scientific rationale behind each procedural choice to ensure both success and safety at scale.

The core of this synthetic protocol is the formation of the C-C bond between the two aromatic rings. For this transformation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent choice for scale-up operations.[4] It offers significant advantages over other coupling methods, including mild reaction conditions, the use of commercially available and relatively non-toxic boronic acid reagents, and high tolerance for a variety of functional groups, which minimizes the need for protecting group chemistry.[5]

The chosen disconnection approach involves the coupling of 5-Bromo-2-methylphenol with Phenylboronic acid . This route is strategically selected for its economic viability and the ready availability of the starting materials.

Overall Reaction Scheme:

cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling SM1 2-Methylphenol (o-cresol) INT1 5-Bromo-2-methylphenol SM1->INT1 NBS, Acetonitrile INT1_c 5-Bromo-2-methylphenol SM2 Phenylboronic Acid Product 2-Methyl-5-phenylphenol SM2->Product Pd Catalyst, Base, Solvent, Heat INT1_c->Product Pd Catalyst, Base, Solvent, Heat

Caption: Overall two-step synthetic workflow.

PART 1: Preparation of 5-Bromo-2-methylphenol

This initial step involves the regioselective bromination of 2-methylphenol (o-cresol). The hydroxyl and methyl groups are both ortho-, para-directing. The para position relative to the hydroxyl group is the most sterically accessible and electronically favorable for electrophilic substitution, leading to the desired 5-bromo isomer. N-Bromosuccinimide (NBS) is chosen as a safe and effective brominating agent for this scale.[6]

Experimental Protocol: Bromination
  • Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel with 2-methylphenol (1.0 eq) and acetonitrile (5-10 volumes).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile (3-5 volumes) and add it dropwise to the cooled solution via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

    • Scientist's Note: Slow addition of NBS is critical to control the exotherm of the reaction and to minimize the formation of dibrominated byproducts.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

    • Add water and a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Separate the organic layer. Extract the aqueous layer twice with the same organic solvent.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-methylphenol.

  • Purification: The crude product can often be used directly in the next step. If required, purification can be achieved by recrystallization from a hexane/ethyl acetate mixture or by vacuum distillation.

PART 2: Scale-up Synthesis of 2-Methyl-5-phenylphenol via Suzuki-Miyaura Coupling

This is the key bond-forming step. The selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yield and purity on a large scale.

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) RedElim Transmetal->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Base_point Base Base (e.g., K₂CO₃) Base->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reagents and Materials
ReagentMolar Mass ( g/mol )Molar Eq.Example Scale (100g)
5-Bromo-2-methylphenol187.041.0100.0 g
Phenylboronic Acid121.931.168.4 g
Pd(PPh₃)₄1155.560.016.2 g
Potassium Carbonate (K₂CO₃)138.212.5184.7 g
Toluene-~5 vol500 mL
Ethanol-~2 vol200 mL
Water-~2 vol200 mL
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet with 5-Bromo-2-methylphenol (1.0 eq), Phenylboronic acid (1.1 eq), and Potassium Carbonate (2.5 eq).

  • Solvent Addition: Add the solvent mixture of Toluene, Ethanol, and Water.

  • Inerting/Degassing: Begin stirring and purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Scientist's Note: Oxygen can oxidatively degrade the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and lower yields.[4] Thorough degassing is one of the most critical parameters for a successful and reproducible Suzuki coupling at scale.

  • Catalyst Addition: Add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 eq), to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to 85-90 °C and maintain at this temperature with vigorous stirring. The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the disappearance of the starting aryl bromide by a suitable analytical method (e.g., GC-MS or HPLC).

Work-up and Isolation
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Add water to the organic layer, stir, and separate again to remove inorganic salts. Extract the initial aqueous layer with Toluene or Ethyl Acetate to recover any dissolved product.

  • Washing: Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Methyl-5-phenylphenol as an oil or solid.

Purification Protocol

For large-scale purification, recrystallization is the most economical and efficient method.[7][8]

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., Toluene or a mixture of Heptane/Ethyl Acetate).

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Filtration: Collect the purified solid product by filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Yield: 80-90%. Expected Purity: >98% (by HPLC).

Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety.[9][10][11][12][13] A thorough risk assessment should be conducted before commencing any work.

  • Personal Protective Equipment (PPE): At all times, personnel must wear safety goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves.[10]

  • Reagent Hazards:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle in a well-ventilated area and avoid contact with skin and eyes.

    • Palladium Catalysts: Heavy metals can be toxic and are expensive. Handle with care to avoid inhalation of dust. All waste containing palladium must be collected for proper disposal or recovery.

    • Solvents (Toluene, Acetonitrile): Flammable and toxic. All transfers and the reaction itself should be conducted in a well-ventilated fume hood or an appropriately rated reactor bay, away from ignition sources.

    • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected separately.

References

  • Patents, G. (n.d.). Process for the preparation of 2-phenylphenol and its sodium salt. Google Patents.
  • Patents, G. (n.d.). Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound. Google Patents.
  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Retrieved from [Link]

  • Martins, A. M., et al. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Retrieved from [Link]

  • Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylphenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Significance of 2-Methyl-5-Nitrophenol in Organic Synthesis and Chemical Research. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Anderson, K. W., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. ACS Publications. Retrieved from [Link]

  • Patents, G. (n.d.). Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
  • Patents, G. (n.d.). Method for purifying biphenyl. Google Patents.
  • AERU, University of Hertfordshire. (n.d.). 2-phenylphenol. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • University of Idaho. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

  • Dannan, G. A., et al. (n.d.). Purification of polybrominated biphenyl congeners. Taylor & Francis Online. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Tasker, S. Z., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - NIH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-5-phenylphenol. Retrieved from [Link]

  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Patents, G. (n.d.). Process for purifying biphenyl. Google Patents.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Reyes-Mares, A., et al. (n.d.). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. Retrieved from [Link]

  • Li, P., et al. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Retrieved from [Link]

  • ResearchGate. (2018, December 3). Model biphenyl reaction. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. PubMed. Retrieved from [Link]

  • Patents, G. (n.d.). Preparation of 2-bromo-4-methylphenol. Google Patents.

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Application Note: Continuous Flow Synthesis and Functionalization of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the continuous flow processing of 2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol), a valuable intermediate in the synthesis of agrochemicals, antioxidants, and non-ionic surfactants. Due to the sterically crowded nature of the biaryl motif and the high reactivity of the phenol group, batch processing often suffers from thermal runaways (during functionalization) or poor mixing efficiencies (during synthesis).

We present two distinct flow chemistry workflows:

  • Synthesis of the Core: A robust Suzuki-Miyaura cross-coupling protocol to construct the biaryl skeleton.[1][2]

  • Functionalization: A safety-critical nitration protocol demonstrating precise exotherm control and regioselectivity.

Part 1: Continuous Flow Synthesis of the Biaryl Core

The Challenge

The synthesis of 2-methyl-5-phenylphenol typically involves the cross-coupling of 5-bromo-2-methylphenol with phenylboronic acid. In batch, this biphasic reaction requires vigorous stirring to overcome mass transfer limitations. In flow, we utilize the high surface-to-volume ratio of microreactors to accelerate the reaction while maintaining a homogeneous single-phase at high temperature and pressure.

Flow Protocol: Suzuki-Miyaura Coupling[2]

Reaction Scheme: 5-Bromo-2-methylphenol + Phenylboronic acid —[Pd-Cat, Base]→ 2-Methyl-5-phenylphenol

Reagents & Preparation:

  • Stream A (Aryl Halide): 5-Bromo-2-methylphenol (0.5 M) in Ethanol/Toluene (1:1).

  • Stream B (Boronate/Base): Phenylboronic acid (0.6 M, 1.2 equiv) +

    
     (1.0 M, 2 equiv) in Water/Ethanol (1:1).
    
  • Catalyst: Homogeneous precatalyst XPhos Pd G2 (1 mol%) added to Stream A. Note: Homogeneous catalysis is selected here to prevent packed-bed clogging common with precipitating bromide salts.

System Configuration:

  • Pumps: 2x High-pressure piston pumps (acid resistant not required, but recommended).

  • Mixer: T-piece or Static Mixer (Glass/PTFE).

  • Reactor: PFA Tubular Coil (10 mL volume).

  • Temperature: 100 °C.

  • Back Pressure Regulator (BPR): 75 psi (5 bar) to maintain solvent liquidity above boiling point.

Experimental Procedure:

  • Priming: Flush the system with Ethanol/Water (1:1) to remove air.

  • Equilibration: Set the reactor heater to 100 °C.

  • Execution: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each).

    • Total Flow Rate: 1.0 mL/min.[3]

    • Residence Time: 10 minutes.

  • Work-up: Collect output in a flask containing dilute HCl (to neutralize base and quench). Extract with Ethyl Acetate.

Workflow Diagram (Suzuki Coupling)

SuzukiFlow PumpA Pump A: Ar-Br + Catalyst Mixer Static Mixer (Biphasic Emulsification) PumpA->Mixer PumpB Pump B: Boronic Acid + Base PumpB->Mixer Reactor Heated Reactor Coil 100°C, 10 min Res. Time Mixer->Reactor Homogeneous at High T/P BPR Back Pressure Regulator (75 psi) Reactor->BPR Collection Collection & Quench (Dilute HCl) BPR->Collection

Caption: Continuous flow Suzuki-Miyaura coupling setup utilizing high-pressure conditions to solubilize reagents.

Part 2: Controlled Nitration (Functionalization)

The Challenge

Nitrating 2-methyl-5-phenylphenol is hazardous. The electron-rich phenol ring makes the reaction extremely fast and exothermic. In batch, this often leads to:

  • Over-nitration: Formation of di- and tri-nitro species.

  • Oxidation: Formation of quinones (black tar).

  • Safety Risks: Thermal runaway.[4][5]

Flow chemistry mitigates this by limiting the "active" reaction volume to milliliters and providing superior heat removal.

Flow Protocol: Electrophilic Aromatic Substitution

Reaction Scheme: 2-Methyl-5-phenylphenol + HNO3 —[AcOH]→ 4-Nitro-2-methyl-5-phenylphenol (Major Isomer)

Reagents & Preparation:

  • Stream A (Substrate): 2-Methyl-5-phenylphenol (0.5 M) in Glacial Acetic Acid.

  • Stream B (Nitrating Agent): Fuming

    
     (1.0 equiv) diluted in Glacial Acetic Acid (Total concentration 0.6 M).
    
    • Expert Insight: Using Acetic Acid as the carrier solvent moderates the nitronium ion activity and prevents the oxidation often seen with aqueous nitric acid.

  • Stream C (Quench): Water/Ice (High flow rate).

System Configuration:

  • Pumps: 2x Acid-resistant syringe pumps (Hastelloy or Glass).

  • Mixer: High-efficiency micromixer (Chip reactor preferred for heat transfer).

  • Reactor: PFA or Glass Microreactor (2 mL volume).

  • Temperature: 0 °C to 20 °C (Active cooling required).

  • Residence Time: 30 seconds to 2 minutes (Tunable).

Experimental Procedure:

  • Cooling: Submerge the reactor chip/coil in a chiller bath set to 0 °C.

  • Flow: Introduce Stream A and Stream B at a 1:1 ratio.

    • Target: Rapid mixing is critical to prevent localized hot-spots which cause over-nitration.

  • Quench: The reactor output must immediately meet Stream C (Water) or drop into a stirred vessel of ice water. This "stops the clock" on the reaction to ensure mono-selectivity.

  • Purification: The product precipitates upon hitting the water quench, allowing for simple filtration.

Workflow Diagram (Nitration)

NitrationFlow Substrate Stream A: Phenol in AcOH Mixer Micromixer (Rapid Mixing) Substrate->Mixer Acid Stream B: HNO3 in AcOH Acid->Mixer Reactor Residence Time Unit (Active Cooling 0°C) Mixer->Reactor Exotherm Control Quench Quench Bath (Ice Water) Reactor->Quench Immediate Stop

Caption: Safety-critical nitration workflow emphasizing active cooling and immediate quenching to prevent runaway.

Part 3: Analytical Validation & Data

To validate the protocols, samples should be analyzed via HPLC (UV detection at 254 nm) and 1H-NMR.

Table 1: Expected Performance Metrics

ParameterBatch SynthesisFlow Synthesis (Protocol 1.2)Flow Nitration (Protocol 2.2)
Reaction Time 4 - 12 Hours10 Minutes60 Seconds
Temperature Reflux (variable)100 °C (Precise)0 °C (Isothermal)
Selectivity 75% (Mono)>95% (Biaryl formation)>90% (Mono-nitro)
Safety Profile High Risk (Exotherm)Low Risk (Closed system)Inherently Safe (Small vol.)

Validation Checkpoints:

  • Suzuki Coupling: Monitor the disappearance of the aryl bromide peak. If conversion is <90%, increase temperature to 120 °C (adjust BPR to 100 psi).

  • Nitration: Monitor for the "M+45" peak (Mono-nitro) vs "M+90" (Di-nitro) in LC-MS. If di-nitration occurs, reduce residence time or lower the equivalents of

    
     to 0.95.
    

References

  • Nitration Safety in Flow

    • Cantillo, D., & Kappe, C. O. (2017). "Continuous Flow Nitration of Organic Compounds." Chemistry – An Asian Journal.
    • Source:

  • Suzuki Coupling in Flow

    • Noël, T., & Buchwald, S. L. (2011). "Suzuki–Miyaura Cross-Coupling Reactions in Flow." Chemical Society Reviews.
    • Source:

  • Flow Chemistry for Energetic/Exothermic Reactions

    • Movsisyan, M., et al. (2016).[6] "Taming Hazardous Chemistry by Continuous Flow Technology." Chemical Society Reviews.

    • Source:

  • General Phenol Functionalization

    • Vapourtec Application Note. "Nitration of Phenols using the E-Series Flow Reactor."
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling

Target Molecule: 2-Methyl-5-phenylphenol (CAS: 148-69-6, also known as 5-phenyl-o-cresol) Primary Synthetic Route: Palladium-catalyzed cross-coupling of 5-bromo-2-methylphenol and phenylboronic acid.[1][2]

Executive Summary: The Electronic Mismatch Challenge

As a Senior Application Scientist, I often see researchers struggle with this specific synthesis not because of steric hindrance, but due to electronic mismatch .

The target molecule requires coupling an electron-rich aryl halide (5-bromo-2-methylphenol) with a neutral boronic acid.[1] In the Suzuki catalytic cycle, electron-rich halides undergo Oxidative Addition (Step 1) significantly slower than their electron-deficient counterparts.[1] This creates a "bottleneck" where the active Palladium(0) species is slow to engage the halide, while the phenylboronic acid—activated by the base—sits idle in the solution.

The Consequence: The idle boronic acid is vulnerable to hydrolysis (protodeboronation), and the idle catalyst is vulnerable to aggregation (Pd black). The guide below addresses these specific failure modes.

Module 1: The "Missing Yield" Mystery (Protodeboronation)

Symptom: You observe excellent conversion of the boronic acid by TLC/HPLC, but the aryl halide remains unreacted. The mass balance suggests the formation of benzene.

Root Cause: Protodeboronation .[1][3] Because the oxidative addition of the electron-rich cresol ring is slow, the phenylboronic acid spends too much time in its base-activated "boronate" form without a Pd-Ar species to react with. It eventually hydrolyzes, losing the boron group and becoming benzene.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Switch from

to

or

.
Anhydrous bases or fluoride sources reduce the concentration of free

ions, which are the primary catalyst for the hydrolytic deboronation pathway [1].
Addition Mode Slow Addition of Boronic Acid.[1]Do not add all boronic acid at

.[1] Add it dropwise as a solution over 1-2 hours. This keeps the standing concentration of vulnerable boronate low, matching the rate of the slow oxidative addition step.
Water Content Minimize water (use 95:5 organic:water).While Suzuki requires some water for the transmetalation step, excess water accelerates deboronation.[1]

Module 2: Impurity Profiling (Homocoupling)

Symptom: The reaction yields significant amounts of Biphenyl (Ph-Ph) or the dimer of the starting cresol.

Root Cause: Oxidative Homocoupling .[1] This is almost exclusively caused by the presence of dissolved Oxygen (


). Oxygen re-oxidizes Pd(0) to Pd(II) via a peroxo-intermediate, which then grabs two boronic acids (or two halides) and couples them together rather than performing the cross-coupling [2].

Troubleshooting Protocol:

Q: "I degassed with a balloon for 15 minutes. Why do I still have homocoupling?" A: Balloon sparging is often insufficient for electron-rich substrates that require long reaction times.[1]

Corrective Action: The Freeze-Pump-Thaw Method [1]

  • Place solvent in a Schlenk flask.[1]

  • Freeze solid using liquid

    
    .[1]
    
  • Apply high vacuum (pump) to remove headspace gas.[1]

  • Seal and thaw (gas bubbles escape solvent).[1]

  • Repeat 3x.

  • Backfill with Argon.[1][4]

Module 3: Catalyst Deactivation (The "Free Phenol" Trap)

Symptom: The reaction turns black (Pd precipitation) rapidly, and conversion stops at <50%.

Root Cause: Catalyst Poisoning by Phenoxide. The starting material, 5-bromo-2-methylphenol, has an acidic proton (


).[1] In the presence of the basic Suzuki conditions, it forms a phenoxide anion. This anion can coordinate tightly to the Palladium center, displacing the phosphine ligands and deactivating the catalyst (forming an inactive "Pd-ate" complex) [3].

Strategic Decision: Protection vs. Direct Coupling [1]

  • Path A (Direct Coupling): Requires specialized ligands (e.g., S-Phos, X-Phos) that are bulky enough to prevent phenoxide coordination.[1]

  • Path B (Protection - Recommended): Protect the phenol as a Benzyl Ether (Bn) or Methoxymethyl Ether (MOM) before coupling.

Recommended Workflow (Path B):

  • Protection: 5-bromo-2-methylphenol +

    
     + 
    
    
    
    
    
    5-bromo-2-methyl-1-(benzyloxy)benzene.[1]
  • Coupling: Protected Aryl Bromide +

    
    
    
    
    
    Protected Product.
  • Deprotection:

    
     (Hydrogenolysis removes the Benzyl group and yields pure 2-Methyl-5-phenylphenol).[1]
    

Visualizing the Failure Modes

The following diagram maps the catalytic cycle and identifies exactly where the side reactions branch off.

SuzukiSideReactions Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br HomoC Homocoupling Side Cycle (Produces Biphenyl) Pd0->HomoC PdII_Ar Pd(II)-Ar Complex OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet + Boronate Poison Catalyst Poisoning (Pd-Phenoxide) PdII_Ar->Poison PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Product O2 Oxygen (O2) Ingress O2->Pd0 Oxidation Boronic Phenylboronic Acid (Activated by Base) Boronic->TransMet Deboron Protodeboronation (Produces Benzene) Boronic->Deboron Slow OxAdd causes accumulation & hydrolysis Phenol Free Phenol Substrate Phenol->PdII_Ar Ligand Displacement

Caption: Figure 1.[1] The Suzuki Catalytic Cycle highlighting critical off-ramps for Protodeboronation (due to slow oxidative addition) and Catalyst Poisoning.

Optimized Experimental Protocol

This protocol assumes the Protection Strategy (Path B) to ensure robustness and scalability.

Step 1: Synthesis of Benzyl-Protected Precursor
  • Reagents: 5-bromo-2-methylphenol (1.0 eq), Benzyl bromide (1.2 eq),

    
     (2.0 eq), Acetone (0.5 M).[1]
    
  • Procedure: Reflux for 4 hours. Filter salts.[1][5] Concentrate. Recrystallize from Hexanes.

  • Checkpoint: Ensure disappearance of OH peak in IR (

    
    ).
    
Step 2: The Cross-Coupling (Suzuki)
  • Reagents:

    • Protected Aryl Bromide (1.0 eq)

    • Phenylboronic Acid (1.2 eq)

    • Catalyst:

      
       (2 mol%) + 
      
      
      
      (8 mol%) OR
      
      
      (for higher turnover).
    • Base:

      
       (2.0 eq) - Chosen to minimize deboronation.[1]
      
    • Solvent: Toluene:Water (10:1).[1]

  • Procedure:

    • Charge solid reagents into a flask.

    • CRITICAL: Perform Freeze-Pump-Thaw cycling (x3).

    • Inject degassed solvents under Argon.[1][4]

    • Heat to 90°C for 12-16 hours.

    • Monitor by HPLC.[1] Look for the disappearance of the bromide.

Step 3: Deprotection
  • Reagents: Coupled Product,

    
     (1 atm), 10% Pd/C, Methanol/Ethyl Acetate.[1]
    
  • Procedure: Stir at RT for 4 hours. Filter through Celite.[1]

FAQ: Troubleshooting Specific Scenarios

Q: Can I use 5-chloro-2-methylphenol instead of the bromo- analog to save money? A: Not recommended. The C-Cl bond is significantly stronger than the C-Br bond.[1] Given that the ring is already electron-rich (deactivating), oxidative addition into the C-Cl bond will be extremely slow.[1] You will likely see >90% protodeboronation of your boronic acid before the chloride reacts. If you must use the chloride, you need specialized Buchwald ligands (e.g., XPhos, RuPhos) and higher temperatures.[1]

Q: I see a spot on TLC just below my product that is hard to remove. What is it? A: This is likely the regioisomer or a homocoupling dimer . If you used unpurified technical grade starting material, you might have 4-bromo-2-methylphenol impurities, leading to the wrong isomer.[1] If the spot is fluorescent blue under UV, it is likely the biphenyl (homocoupling of boronic acid). This can be removed by sublimation or column chromatography (Hexane/EtOAc gradient).[1]

Q: My reaction stalls at 60% conversion. A: This indicates catalyst death.[1]

  • Add another 1 mol% of catalyst (dissolved in degassed solvent) via syringe.[1]

  • If it dies again, your solvent might contain sulfur impurities (common in low-grade Toluene) or your inert gas line has a leak (

    
     ingress).[1]
    

References

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Adamo, C., et al. (2006).[1] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[6] Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Albers, P., et al. (2001).[1][7] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link

Sources

Technical Support Center: Purification of 2-Methyl-5-phenylphenol

[1]

Ticket ID: #PUR-2M5PP-001 Subject: Purification Protocols for Crude 2-Methyl-5-phenylphenol (5-Phenyl-o-cresol) Assigned Specialist: Senior Application Scientist Status: Open[1][2]

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely working with 2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol).[1][2] This compound belongs to the class of lipophilic biphenylols. Its purification is often complicated by the presence of oxidation byproducts (quinones), unreacted starting materials (halides/boronic acids), and structural isomers.

Before proceeding, verify your target compound's profile to ensure these protocols apply to your specific isomer.

PropertyValue / DescriptionNotes
Structure Phenol ring with Methyl at C2, Phenyl at C5.[1][2][3][4]Steric hindrance at C2 (Ortho) affects reactivity.[1][2]
Physical State Solid (typically) or viscous oil (if impure).[1][2]Melting point is likely 50–80°C (analogous to 2-phenylphenol).[1][2]
Acidity (pKa) ~10.0 – 10.5Soluble in dilute NaOH; insoluble in NaHCO₃.[1][2]
Common Impurities 2-Bromo-4-phenyltoluene, Phenylboronic acid, Isomeric phenols, Diphenoquinones (red color).[1][2]

Diagnostic Workflow (Decision Matrix)

Do not blindly recrystallize. Use this decision matrix to select the correct purification path based on the physical state of your crude material.

PurificationLogicStartSTART: Analyze Crude MaterialStateCheckPhysical State at Room Temp?Start->StateCheckOilViscous Oil / Sticky GumStateCheck->OilSolidCrystalline / Amorphous SolidStateCheck->SolidTLC_OilRun TLC (Hexane:EtOAc 8:2)Oil->TLC_OilVacDistHigh Vacuum Distillation(Remove volatile neutrals)TLC_Oil->VacDistMany impuritiesAcidBaseProtocol A: Acid-Base Extraction(Remove non-phenolic impurities)TLC_Oil->AcidBaseMainly product + neutralsVacDist->AcidBaseColorCheckColor Intensity?Solid->ColorCheckRecrystProtocol B: Recrystallization(Solvent: Toluene/Heptane)ColorCheck->RecrystOff-white/TanCharcoalAdd Activated Charcoal StepColorCheck->CharcoalDeep Red/BrownAcidBase->RecrystPost-Extraction SolidCharcoal->Recryst

Figure 1: Decision matrix for selecting the appropriate purification module based on crude material state.

Troubleshooting Guides & Protocols

Module A: Chemical Purification (Acid-Base Extraction)

Use Case: Your crude contains non-phenolic impurities (starting halides, coupled byproducts without OH groups) or is a dark tar.[1]

The Logic: Phenols are weak acids (pKa ~10). They can be deprotonated by strong bases (NaOH, pKa ~15.[2]7) to form water-soluble phenolate salts, while neutral organic impurities remain in the organic layer.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude (10 g) in Toluene or Diethyl Ether (50 mL).

    • Why? Toluene is preferred if you plan to recrystallize later; Ether is better for easy evaporation.

  • Extraction (The "Cut"): Extract the organic layer with 2M NaOH (3 x 30 mL).

    • Troubleshooting: If an emulsion forms, add a small amount of brine or isopropanol.[2]

    • Observation: The product moves to the Aqueous Layer (as Sodium 2-methyl-5-phenylphenolate).[1] The Organic Layer contains neutral impurities.

  • Washing: Wash the combined aqueous extracts with fresh ether (20 mL) to remove trapped neutrals. Discard this organic wash.

  • Acidification (Recovery): Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 2.

    • Result: The phenol will precipitate as a solid or oil out.

  • Isolation: Extract the cloudy acidic mixture with Ethyl Acetate or Ether (3 x 40 mL). Dry over MgSO₄ and evaporate.

Module B: Recrystallization (The "Fine Polish")

Use Case: You have a solid (from Module A) that is >90% pure but colored or has a broad melting point.

Q: "My crystals are oiling out instead of forming solids. Why?" A: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[2]

  • Fix: Use a binary solvent system .

    • Solvent Pair: Toluene (Good solvent) / Heptane (Anti-solvent).

    • Alternative: Ethanol / Water.

Protocol:

  • Dissolve the solid in the minimum amount of hot Toluene (~80°C).

  • Optional: If colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Slowly add hot Heptane dropwise until persistent cloudiness appears.

  • Add just enough hot Toluene to clear the solution.

  • Seeding: Allow to cool to RT. If no crystals form, scratch the glass or add a seed crystal.[2]

  • Cool to 4°C overnight. Filter and wash with cold Heptane.

Module C: Removing Color (Oxidation Products)

Q: "The product remains pink/red even after recrystallization." A: Phenols oxidize to quinones (e.g., diphenoquinones) which are intensely colored.

  • Chemical Fix: Wash your organic layer (during extraction) with a solution of Sodium Dithionite (Na₂S₂O₄) . This reduces colored quinones back to colorless phenols or water-soluble species.[1]

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Yes, but proceed with caution.

  • Boiling Point: Likely >280°C at atmospheric pressure.[5]

  • Requirement: You must use High Vacuum (<1 mmHg) .

  • Risk: Phenols are prone to oxidative polymerization at high temperatures. Ensure your setup is under Nitrogen/Argon. If the product solidifies in the condenser (sublimation), use a heat gun or an air condenser.

Q2: I see a spot on TLC at the baseline. What is it? A: This is likely the phenolate salt (if your solvent was basic) or highly polar oxidation byproducts.

  • Test: Add a drop of acetic acid to your TLC sample. If the spot moves up, it was the salt.[2] If it stays at the baseline, it is likely tar/polymer.[2]

Q3: How do I store the purified material? A: Phenols are sensitive to light and air.

  • Storage: Amber glass vial, under Argon atmosphere, at 4°C.

  • Stabilizer: For long-term storage, ensure no trace base remains (base catalyzes oxidation).[1][2]

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocols for Phenol purification via alkali extraction).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1][2] Butterworth-Heinemann, 2013.[1][2] (Reference for recrystallization solvents for hydroxybiphenyls).

  • ChemicalBook. 2-Phenylphenol Properties. Link (Used as an analog for physical property estimation).

  • BenchChem. p-Cresol Purification Technical Support. Link (Methodology for alkyl-phenol separation).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Methyl-5-phenylphenol before handling.[1][2] Phenols are corrosive and toxic.[1]

Enhancing the resolution of 2-Methyl-5-phenylphenol isomers in chromatography

[1]

Introduction: The Isomer Challenge

You are likely here because your standard C18 protocol is failing to resolve 2-Methyl-5-phenylphenol (2M5PP) from its positional isomers (e.g., 2-methyl-4-phenylphenol or 4-methyl-3-phenylphenol).

Phenolic isomers possess identical molecular weights and nearly identical pKa values (approx. 9.5–10.5). In Reversed-Phase Liquid Chromatography (RPLC), the hydrophobic selectivity of a C18 column is often insufficient to discriminate between the subtle steric differences of the phenyl ring placement relative to the hydroxyl group.

This guide moves beyond basic retention to exploit


 interactionssteric selectivity

Module 1: HPLC/UHPLC Method Development

Q: Why are my isomers co-eluting on a C18 column?

A: C18 columns rely primarily on hydrophobic subtraction. Since 2M5PP and its isomers have similar hydrophobicity (logP ~3.2), C18 phases cannot "see" the difference in electron density distribution.

The Solution: Switch to a Biphenyl or Phenyl-Hexyl stationary phase. These phases introduce a secondary separation mechanism:

12

Q: Which organic modifier should I use: Acetonitrile or Methanol?

A: You must use Methanol (MeOH) .

  • The Mechanism: Acetonitrile (ACN) has its own

    
    -electrons (triple bond C≡N) which compete with the analyte for interaction sites on the Phenyl/Biphenyl stationary phase. This "dampens" the selective 
    
    
    mechanism.
  • The Protocol: Methanol is "

    
    -neutral." It allows the stationary phase and analyte to interact without interference, maximizing the separation factor between isomers.
    
Q: My peaks are tailing. How do I fix this?

A: Phenols are weak acids. Tailing is caused by:

  • Ionization: At neutral pH, a fraction of the phenol ionizes (phenolate), interacting strongly with residual silanols.

  • Silanol Activity: Free silanols on the silica support bind to the hydroxyl group.

The Fix: Acidify mobile phase to pH < 3.0 . Use 0.1% Formic Acid or 0.1% Phosphoric Acid . This keeps the phenol fully protonated (neutral), preventing ion-exchange interactions and sharpening the peak.

Experimental Workflow: Method Optimization

MethodDevstartStart: Poor Resolutionof 2M5PP Isomerscheck_colCurrent Column?start->check_coldecision_c18C18 / C8check_col->decision_c18decision_phPhenyl-Hexyl / Biphenylcheck_col->decision_phaction_switchSWITCH COLUMNUse Biphenyl or Phenyl-Hexyldecision_c18->action_switchcheck_mobMobile Phase Modifier?decision_ph->check_mobaction_switch->check_mobdecision_acnAcetonitrilecheck_mob->decision_acndecision_meohMethanolcheck_mob->decision_meohaction_modSWITCH MODIFIERUse Methanol (promotes pi-pi)decision_acn->action_modcheck_phMobile Phase pH?decision_meoh->check_phaction_mod->check_phaction_acidADD ACID0.1% Formic Acid (pH ~2.7)check_ph->action_acidfinalOptimized Separationaction_acid->final

Figure 1: Decision tree for optimizing HPLC separation of phenolic isomers.

Module 2: GC-MS Analysis & Derivatization

Q: Can I analyze 2M5PP directly via GC?

A: Direct injection is risky. The free hydroxyl (-OH) group allows hydrogen bonding with the fused silica column and inlet liner. This results in:

  • Peak tailing.

  • Adsorption (loss of sensitivity).

  • "Ghost peaks" in subsequent runs.

Q: What is the recommended derivatization protocol?

A: Silylation is the industry standard to "cap" the polar hydroxyl group, converting the phenol into a Trimethylsilyl (TMS) ether .

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Why: BSTFA is highly volatile and reactive. TMCS acts as a catalyst to ensure sterically hindered phenols (like 2M5PP with an ortho-methyl group) are fully derivatized.

Protocol:

  • Dry: Evaporate sample to dryness (remove all water/alcohol; these destroy the reagent).

  • Reconstitute: Add 50 µL Pyridine (solvent/catalyst).

  • React: Add 50 µL BSTFA + 1% TMCS.

  • Heat: Incubate at 60°C for 30 minutes.

  • Inject: 1 µL into GC (Split mode).

Summary of Critical Parameters

ParameterHPLC RecommendationGC RecommendationTechnical Rationale
Stationary Phase Biphenyl or Phenyl-Hexyl 5% Phenyl Polysiloxane (e.g., HP-5ms)HPLC: Maximizes

selectivity.[1] GC: General purpose non-polar separation.
Mobile Phase / Carrier Methanol / WaterHelium (1.0 mL/min)MeOH enables

interactions in HPLC.[1]
Additives / Derivatization 0.1% Formic Acid BSTFA + 1% TMCS Acid suppresses ionization (HPLC).[1] Silylation blocks polar -OH (GC).
Detection UV @ 270-280 nmMS (SIM Mode)Phenols absorb strongly at 270nm.[1] MS requires derivatization for stability.[3]

Troubleshooting FAQ

Q: I switched to Phenyl-Hexyl, but the resolution is still only 1.2 (not baseline). A: Lower the temperature.

120°C or 25°C

Q: My retention times are drifting in HPLC. A: Check your equilibration time. Phenyl phases with Methanol are more viscous than C18/ACN. They require longer equilibration (at least 10–15 column volumes) to re-establish the solvation layer on the stationary phase surface.

Q: In GC, I see two peaks for my single pure standard. A: Incomplete derivatization. If the 2-methyl group sterically hinders the -OH, the reaction might not be 100% complete.[1] Increase incubation time to 60 minutes or temperature to 70°C. Ensure your sample is completely water-free before adding BSTFA.[1]

References

  • Agilent Technologies. (2010). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (Pub.[4][5] No. 5990-4711EN). Link

    • Supports the mechanism of Methanol vs. Acetonitrile selectivity on Phenyl phases.
  • Thermo Fisher Scientific. (2016). Biphenyl bonded phases for the separation of isomers.[6]Link

    • Validates the use of Biphenyl columns for structurally similar arom
  • National Institutes of Health (NIH). (2013). Analysis of Phenolic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS.Link

    • Authoritative protocol for silylation (BSTFA/MSTFA) of phenolic metabolites.
  • Restek Corporation. (2020). Strategies for the Separation of Positional Isomers.[2]Link

    • General guidance on utilizing shape selectivity and pi-pi interactions.

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermic risks associated with this process. The synthesis, which likely involves electrophilic aromatic substitution such as a Friedel-Crafts reaction, presents thermal hazards that must be rigorously controlled to ensure operational safety, reaction efficiency, and product integrity.[1][2] This document provides troubleshooting protocols and answers to frequently asked questions to empower you to conduct your experiments safely and successfully.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed for rapid problem identification and resolution.

Q1: I'm observing a rapid, uncontrolled temperature increase in my reactor. What are the immediate steps to take?

A1: You are likely experiencing a runaway reaction, where the rate of heat generation is exceeding the rate of heat removal.[3] This is a critical safety event that requires immediate and decisive action. The primary goal is to stop the reaction and regain thermal control.

Immediate Emergency Protocol:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, especially the electrophile or catalyst (e.g., alkylating agent or Lewis acid).

  • Maximize Cooling: Engage emergency cooling if available. If using a standard cooling bath, add more coolant (e.g., dry ice to an acetone bath) to drastically lower the external temperature.

  • Enhance Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots. Be cautious, as this can sometimes briefly increase the reaction rate.

  • Initiate Quench: If the temperature continues to rise uncontrollably, you must quench the reaction. This involves adding a chemical that will rapidly react with and neutralize one of the key reagents.

Experimental Protocol 1: Emergency Quench Procedure
  • Prerequisite: This protocol assumes you have a pre-prepared quench solution ready before starting the reaction. The choice of quencher depends on the specific reagents. For a Friedel-Crafts reaction using a Lewis acid like AlCl₃, a cold, dilute acid solution or a suitable alcohol can be used, but this must be evaluated for your specific process.

  • Step 1: While wearing appropriate personal protective equipment (PPE), including a face shield and blast shield, slowly and carefully add the pre-chilled quench solution to the reaction mixture via an addition funnel.

  • Step 2: Monitor the temperature closely during the quench addition. The quenching process itself can be exothermic.

  • Step 3: Continue adding the quench solution until the internal temperature begins to steadily decrease and stabilizes at a safe level.

  • Step 4: Once the reaction is under control, maintain cooling and agitation. Do not leave the reaction unattended.

  • Step 5: Conduct a thorough post-incident review to identify the root cause of the runaway event.[4]

Visualization: Runaway Reaction Emergency Response

G start Rapid Temperature Rise Detected stop_reagent Cease All Reagent Addition start->stop_reagent max_cooling Engage Maximum Cooling stop_reagent->max_cooling check_temp Is Temperature Decreasing? max_cooling->check_temp quench Initiate Emergency Quench Protocol check_temp->quench No   monitor Maintain Cooling & Agitation check_temp->monitor  Yes quench->monitor stabilized Reaction Stabilized monitor->stabilized review Conduct Post-Incident Review stabilized->review

Caption: Decision workflow for responding to a runaway reaction.

Q2: My overall reaction temperature is stable, but I suspect localized hotspots are forming. What causes this and how can I prevent it?

A2: Localized hotspots are a common and dangerous issue caused by inadequate mixing. This allows reactants to concentrate in one area, leading to a rapid localized exotherm that may not be immediately detected by a single temperature probe. These hotspots can degrade your product and act as ignition points for a full-scale runaway reaction.

Causes and Solutions:

  • Inadequate Agitation: The stirrer speed may be too low, or the impeller design may be inefficient for the vessel geometry.

    • Solution: Increase the stirrer speed and ensure a vortex is present (for open systems) to indicate good surface mixing. For larger vessels, consider using an overhead stirrer with a properly sized impeller (e.g., anchor or turbine).

  • Improper Reagent Addition: Adding a reagent too quickly or in a single spot can overwhelm the local heat dissipation capacity.

    • Solution: Introduce the limiting reagent subsurface via a dip tube directed into a well-mixed region of the reactor. This promotes rapid dispersion and prevents accumulation.

  • Viscous Reaction Medium: As the reaction progresses, the viscosity may increase, hindering effective mixing.

    • Solution: If the process allows, use a more powerful stirrer or select a solvent that maintains a lower viscosity throughout the reaction.

Q3: The reaction exotherm is too powerful to control, even with slow, dropwise addition. What are my options for reducing its intensity?

A3: If standard control methods are insufficient, you need to modify the reaction conditions to be inherently safer.[5][6] The goal is to reduce the intrinsic rate of heat generation.

Data Presentation: Exotherm Control Strategy Comparison
StrategyMechanismAdvantagesDisadvantages
Lowering Temperature Reduces the reaction rate constant (Arrhenius equation).Highly effective, simple to implement.May significantly increase reaction time; can lead to reagent accumulation if the reaction stops completely.
Increasing Dilution Reduces reactant concentration, lowering reaction rate and increasing thermal mass of the system.Improves safety margin, helps with mixing.Decreases reactor throughput; increases solvent and waste costs.
Using a Milder Catalyst A less active Lewis acid or a lower catalyst loading can slow the reaction.Directly targets the source of the reaction rate.May require re-optimization of the entire process; could lead to lower yields or different byproducts.
Semi-Batch Operation Adding one reagent continuously to the other.Excellent control over the instantaneous concentration of the limiting reagent.[3]Requires precise control of addition rate; potential for accumulation if addition is faster than reaction.
Flow Chemistry Performing the reaction in a continuous reactor.Superior heat transfer due to high surface-area-to-volume ratio; minimizes reaction volume at any given time, significantly enhancing safety.[7][8]Requires specialized equipment and process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reasons for the strong exotherm in the synthesis of 2-Methyl-5-phenylphenol?

A1: The synthesis of 2-Methyl-5-phenylphenol, likely proceeding via a Friedel-Crafts type reaction, involves the formation of new, stable carbon-carbon and carbon-heteroatom bonds.[1] The significant release of energy (exotherm) stems from two main sources:

  • Aromatic C-C Bond Formation: The electrophilic substitution on the phenol ring to add the phenyl group is a highly thermodynamically favorable process. The formation of the new C-C bond releases a substantial amount of energy.

  • Lewis Acid Complexation: The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃), coordinates strongly with the phenolic hydroxyl group and the electrophile. These complexation and subsequent decomplexation steps are often highly exothermic.

Q2: What are the key considerations for safely scaling up this synthesis?

A2: Scaling up an exothermic reaction is a significant challenge due to the change in the surface-area-to-volume ratio. A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation. As the reactor volume increases, the surface area does not increase proportionally, making heat removal much less efficient.

A thorough process safety assessment is mandatory before any scale-up.[9][10] This involves:

  • Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to precisely measure the heat of reaction, the rate of heat evolution, and the thermal stability of all reactants and products.[11]

  • Thermal Hazard Analysis: Determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the onset temperature for any decomposition reactions. Ensure a sufficient safety margin between your operating temperature and any decomposition onsets.

  • Engineering Controls: Ensure the pilot plant reactor has adequate cooling capacity, a reliable agitation system, and an emergency relief system (e.g., a rupture disc or relief valve) designed to handle a worst-case scenario.

Visualization: Scale-Up Safety Assessment Workflow

G cluster_lab Lab Scale (mg-g) cluster_pilot Pilot Scale (kg) cluster_decision lab_dev Initial Synthesis & Optimization calorimetry Reaction Calorimetry (DSC, RC1) lab_dev->calorimetry thermal_analysis Thermal Hazard Analysis (MTSR) calorimetry->thermal_analysis gate Safe to Scale? thermal_analysis->gate eng_review Engineering Review (Cooling, Venting) semi_batch Develop Semi-Batch or Flow Protocol eng_review->semi_batch pilot_run Execute Pilot Run with Strict Controls semi_batch->pilot_run gate->lab_dev No (Re-develop) gate->eng_review Yes

Caption: Key stages in the safety assessment for scaling up an exothermic reaction.

Q3: Can flow chemistry offer a safer alternative for this synthesis?

A3: Absolutely. Flow chemistry, or continuous flow processing, is an inherently safer technology for managing highly exothermic reactions.[7] Instead of having all reactants in a large pot, they are continuously pumped through a small-diameter tube or channel. This provides two major safety advantages:

  • Exceptional Heat Transfer: The very high surface-area-to-volume ratio of the flow reactor allows for near-instantaneous removal of heat, preventing temperature spikes.[8]

  • Minimized Reaction Volume: At any moment, only a very small amount of material is in the reactor. This dramatically reduces the potential energy of any thermal event, making the process far less hazardous than a large batch reaction.[7]

Transitioning to a flow process can allow the reaction to be run at higher temperatures and concentrations than would be safe in a batch reactor, often leading to faster reaction times and improved efficiency.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Significance of 2-Methyl-5-Nitrophenol in Organic Synthesis and Chemical Research.
  • Copelli, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 13-18.
  • MDPI. (n.d.). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. MDPI.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • ResearchGate. (2002). Effect of synthesis parameters on thermal behavior of phenol–formaldehyde resol resin. J Appl Polym Sci, 83, 1415–1424.
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-alkyl-phenols.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. MDPI.
  • Google Patents. (n.d.). 2- methyl-1-phenyl-1-propanol preparation method.
  • Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT.
  • Pure Synth. (2025, July 30). Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques.
  • Synthesis and thermal properties of some phenolic resins. (2019, October 25). Revista de la Sociedad Química de México.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BOC Sciences. (n.d.). Aromatic Compound Synthesis.
  • ResearchGate. (n.d.). Mechanism of amino alkyl Phenols Synthesis.
  • ResearchGate. (2014). Phenol–formaldehyde runaway reaction: a case study. Int J Ind Chem, 5, 13.
  • PubMed. (2018). Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology. Food Chem, 254, 158-164.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Chemical Process Safety and Risk Management: Designing Safer Plants and their Operation. (2022, January 20). Chemical Industry Digest.
  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Alkylation Temperature Control.
  • Chemical burns to skin by contact with high-concentration raw liquid phenol while taking countermeasures against abnormal reactions in the synthesizing reaction process for phenol. (n.d.). Japan Science and Technology Agency.
  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • ScienceDirect. (n.d.). Review on loss prevention of chemical reaction thermal runaway Principles and application. Journal of Loss Prevention in the Process Industries.
  • Emergency Management Science and Technology. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2, 10.
  • ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Methyl-5-phenylphenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a centralized resource for researchers, chemists, and drug development professionals working with 2-Methyl-5-phenylphenol. The selection of an appropriate solvent is a critical parameter that dictates reaction efficiency, yield, and purity. This document provides in-depth, evidence-based guidance and troubleshooting solutions for common reactions involving this versatile phenol derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental criteria for selecting a solvent for reactions involving 2-Methyl-5-phenylphenol?

Choosing the right solvent is a multi-faceted decision that balances the physical and chemical requirements of the reaction. The primary factors include:

  • Solubility: 2-Methyl-5-phenylphenol, like its parent compound 2-phenylphenol, is largely nonpolar. It exhibits good solubility in organic solvents such as ethanol, acetone, chloroform, and toluene, but has limited solubility in water.[1][2][3] The solvent must effectively dissolve all reactants and reagents to ensure a homogeneous environment, which is crucial for optimal reaction kinetics.

  • Reactivity: The solvent must be inert under the reaction conditions. It should not participate in the reaction or degrade in the presence of strong acids, bases, or other reagents. For example, protic solvents are unsuitable for reactions involving strong Lewis acids like AlCl₃.

  • Reaction Mechanism Influence: The solvent's polarity is paramount. Polar aprotic solvents can dramatically accelerate SN2 reactions, while non-coordinating, less polar solvents are often required for Lewis acid-catalyzed reactions like the Friedel-Crafts acylation.

  • Temperature Control: The solvent's boiling point must be appropriate for the desired reaction temperature. Reactions requiring high temperatures necessitate high-boiling solvents, whereas a lower boiling point simplifies solvent removal during product work-up.

  • Post-Reaction Work-up: The ease of removing the solvent after the reaction is complete is a practical consideration. Volatility, miscibility with extraction solvents, and the potential to form azeotropes are all important factors.

  • Safety & Environmental Profile: Solvents should be selected with their toxicity, flammability, and environmental impact in mind.[4][5]

Q2: My O-alkylation (Williamson ether synthesis) of 2-Methyl-5-phenylphenol is suffering from low yields. How can I optimize the solvent?

This is a classic issue often directly linked to solvent choice. The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide anion acts as a nucleophile. The solvent's role in stabilizing or destabilizing this nucleophile is critical.

Causality Explained: The reaction involves deprotonating the phenol with a base (e.g., K₂CO₃, NaH) to form the potent phenoxide nucleophile, which then attacks an alkyl halide.

  • Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) , Acetonitrile (ACN) , or Acetone are highly recommended.[6] These solvents excel at solvating the cation (e.g., K⁺) of the base but poorly solvate the phenoxide anion. This leaves the anion "naked" and highly nucleophilic, dramatically increasing the reaction rate.

  • Solvents to Avoid: Protic solvents (e.g., ethanol, water) will form strong hydrogen bonds with the phenoxide anion, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction to a crawl. Nonpolar solvents (e.g., toluene, hexane) are generally poor choices as they may not adequately dissolve the polar intermediates (the phenoxide salt), leading to a heterogeneous mixture and inefficient reaction.

Troubleshooting Guide: Low Yield in O-Alkylation

Caption: Troubleshooting flowchart for optimizing O-alkylation reactions.

Q3: I am performing a Friedel-Crafts acylation on 2-Methyl-5-phenylphenol and observing side products. Can the solvent help improve regioselectivity and yield?

Absolutely. In Friedel-Crafts acylation, the solvent can interact with the Lewis acid catalyst (e.g., AlCl₃), modulating its activity and influencing the outcome of the reaction.[7]

Causality Explained: The Lewis acid activates the acylating agent (an acyl halide or anhydride) to generate a highly electrophilic acylium ion (or a complex that behaves as such). This electrophile is then attacked by the electron-rich aromatic ring.

  • Recommended Solvents: Solvents with low Lewis basicity that do not coordinate strongly with the catalyst are preferred. Dichloromethane (DCM) and carbon disulfide (CS₂) are common choices. For less reactive substrates, nitrobenzene can be used as a high-boiling solvent.[8]

  • Solvents to Avoid: Solvents with lone pairs, such as ethers (e.g., THF, diethyl ether) or even the product ketone, can act as Lewis bases and coordinate with the AlCl₃. This deactivates the catalyst, often requiring more than a stoichiometric amount to be used.[9] Protic solvents are completely incompatible as they will react violently with the Lewis acid.

Solvent Selection Matrix for Friedel-Crafts Acylation

SolventBoiling Point (°C)Dielectric Constant (20°C)Lewis BasicitySuitability & Rationale
Dichloromethane (DCM) 39.68.93LowExcellent: Inert, good solvating power for reactants, low boiling point for easy removal.
Carbon Disulfide (CS₂) 46.32.64LowExcellent: Highly inert and non-coordinating, but flammable and toxic.
1,2-Dichloroethane 83.510.36LowGood: Higher boiling point than DCM for reactions requiring more heat.
Nitrobenzene 210.934.82ModerateGood (for deactivated rings): High boiling point and can help dissolve complexes, but can be difficult to remove.
Hexane 691.88Very LowPoor: Often has poor solubility for the acylium ion-Lewis acid complex.
Diethyl Ether 34.64.34HighUnsuitable: Strongly coordinates with and deactivates the Lewis acid catalyst.

Validated Experimental Protocols

Protocol 1: Optimized O-Methylation of 2-Methyl-5-phenylphenol

Objective: To synthesize 2-Methoxy-4-methyl-1,1'-biphenyl with high yield by optimizing the solvent and reaction conditions.

Materials:

  • 2-Methyl-5-phenylphenol (1.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with stir bar

  • Reflux condenser and inert gas line (N₂ or Ar)

  • Heating mantle with temperature control

  • Standard glassware for aqueous work-up and extraction

  • Silica gel for column chromatography

Methodology:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Reagent Addition: Charge the flask with 2-Methyl-5-phenylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Reaction Initiation: Add methyl iodide (1.2 eq) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be less polar than the starting phenol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the K₂CO₃ and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure ether product.

Experimental Workflow Visualization

A 1. Combine Phenol & K₂CO₃ in dry ACN under N₂ B 2. Add CH₃I A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool, Filter, Concentrate D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Process flow for the optimized O-methylation of 2-Methyl-5-phenylphenol.

References

  • Vertex AI Search Result: Provides solubility information for 2-phenylphenol, indicating its hydrophobic nature and solubility in organic solvents.
  • Vertex AI Search Result: Discusses the reactivity of a substituted nitrophenol, highlighting how different functional groups on an arom
  • University of Hertfordshire, AERU Database: Describes 2-phenylphenol as being moderately soluble in water, confirming its primarily organic solubility.
  • NOAA, CAMEO Chemicals Database: Characterizes 2-phenylphenol as a weak organic acid that is insoluble in w
  • ChemicalBook Synthesis Information: Mentions the solubility of 2-phenylphenol's sodium salt in water and its free form in organic solvents like acetone and methanol.
  • Benchchem Technical Guide Snippet: Predicts that phenolic compounds are generally soluble in common organic solvents.
  • Food and Agriculture Organization (FAO)
  • ChemBK Physico-chemical Properties: Lists a wide range of organic solvents in which 2-phenylphenol is soluble, including ethanol, acetone, benzene, and hexane.
  • Benchchem, The Science Behind 2-Phenylphenol: States that 2-phenylphenol is soluble in various organic solvents like ethanol and acetone, with limited w
  • Wikipedia, 2-Phenylphenol: General encyclopedic entry providing physical and chemical properties.
  • Master Organic Chemistry: Explains the mechanism of Friedel-Crafts acylation, noting the use of a strong Lewis acid like AlCl₃.
  • Organic Chemistry Portal: Describes Friedel-Crafts acylation and notes that a stoichiometric amount of Lewis acid is often needed as it complexes with the product.
  • Reddit r/chemistry Discussion: A user comment suggests DMF, THF, acetonitrile, or acetone as preferable solvents for Williamson ether synthesis over older methods.
  • Vedantu Educational Platform: Mentions that nitrobenzene is used as a solvent in Friedel-Crafts reactions.

Sources

Technical Support Center: Improving Regioselectivity in the Nitration of 2-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of 2-methylphenol (o-cresol). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for controlling the isomeric outcome of this critical electrophilic aromatic substitution reaction.

Introduction: The Challenge of Regiocontrol

The nitration of 2-methylphenol presents a classic challenge in regioselectivity. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, leading to a mixture of nitrated products. However, for applications in pharmaceuticals and fine chemicals, the selective synthesis of a single isomer, often 2-methyl-4-nitrophenol, is paramount. This guide provides troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 2-methylphenol.

Problem 1: Low Yield of the Desired 4-Nitro Isomer and Formation of Multiple Isomers.

  • Cause: The combined directing effects of the hydroxyl and methyl groups lead to the formation of multiple isomers, primarily 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. Standard nitrating conditions, such as mixed acid (HNO₃/H₂SO₄), often result in poor selectivity.

  • Solution:

    • Protecting Group Strategy: A highly effective method to achieve para-selectivity involves the use of a protecting group for the hydroxyl function. Converting 2-methylphenol to its corresponding diphenyl oxalate ester derivative can direct nitration almost exclusively to the para position.[1][2]

    • Catalyst Selection: The use of specific catalysts can significantly influence the ortho/para ratio. For instance, solid acid catalysts like zeolites (e.g., ZSM-5) have been shown to enhance para-selectivity in related reactions.[3]

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a two-phase system with dilute nitric acid can offer improved control over the reaction.[4][5] Interestingly, the choice of catalyst can even reverse selectivity, with NaBr favoring the p-nitrophenol in some cases.[6]

Problem 2: Significant Formation of Oxidation Byproducts (Tars and Resins).

  • Cause: Phenols are highly susceptible to oxidation by nitric acid, especially under harsh conditions (e.g., high temperatures, concentrated acids). This leads to the formation of polymeric, tarry materials and a reduction in the overall yield of desired nitro products.

  • Solution:

    • Temperature Control: Maintaining a low reaction temperature is critical.[7] Performing the nitration at or below 0°C, using an ice-salt bath, can significantly suppress oxidation.[7]

    • Milder Nitrating Agents: Consider using alternative, milder nitrating agents. Options include:

      • Dilute nitric acid, which is less oxidizing.[8]

      • Metal nitrates, such as cerium (IV) ammonium nitrate (CAN) or copper(II) nitrate trihydrate, which can provide good yields of mononitrated products under milder conditions.[9][10]

      • Nitric acid on a solid support like silica gel can also reduce the formation of byproducts.[7]

    • Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of 2-methylphenol to prevent localized overheating and control the reaction rate.[7]

Problem 3: Formation of Dinitro and Trinitro Compounds.

  • Cause: The activating nature of the hydroxyl and methyl groups makes the mononitrated product susceptible to further nitration, leading to di- and trinitrated species. This is particularly prevalent with an excess of the nitrating agent or at elevated temperatures.

  • Solution:

    • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a molar ratio of the nitrating agent to 2-methylphenol that is close to 1:1.[7]

    • Reaction Monitoring: Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent over-nitration.[7]

    • Choice of Nitrating Agent: As mentioned previously, using dilute nitric acid can help to avoid polynitration.[11]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of 2-methylphenol?

A1: The nitration of 2-methylphenol proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is typically generated from nitric acid, often with the aid of a stronger acid like sulfuric acid.[7] The electron-rich aromatic ring of 2-methylphenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, resulting in the nitrated product.

Q2: How do the hydroxyl and methyl groups influence the position of nitration?

A2: Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. The hydroxyl group is a stronger activator due to the resonance donation of its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The methyl group also activates the ring and directs ortho/para through an inductive effect and hyperconjugation. The interplay of these two groups determines the final isomer distribution.

Q3: Can I selectively obtain the ortho-nitro isomer (2-methyl-6-nitrophenol)?

A3: While the para-isomer is often the desired product, methods exist to favor the ortho-isomer. One approach involves using metal nitrates in the presence of a catalyst. For example, some studies have shown that cerium (IV) ammonium nitrate (CAN) can lead to regioselective ortho-nitration of phenols.[10] Another method reports that using NH₄NO₃ in the presence of KHSO₄ as a catalyst can also favor ortho-nitration.[12]

Q4: What is the best way to separate the ortho- and para-isomers if a mixture is formed?

A4: The ortho- and para-isomers of nitrophenols can often be separated by steam distillation.[13][14][15][16] The ortho-isomer (2-methyl-6-nitrophenol) can form an intramolecular hydrogen bond between the hydroxyl group and the nitro group. This reduces its intermolecular hydrogen bonding, making it more volatile and allowing it to be distilled with steam.[13][14][16] The para-isomer (2-methyl-4-nitrophenol) engages in intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility.[13][15]

Experimental Protocols

Protocol 1: General Procedure for Nitration with Dilute Nitric Acid

  • Dissolve 2-methylphenol in a suitable solvent (e.g., glacial acetic acid).[17]

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add dilute nitric acid dropwise with constant stirring, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.

  • Quench the reaction by pouring the mixture into a large volume of ice water.

  • Isolate the product by filtration or extraction with an appropriate organic solvent.

  • Purify the product, potentially using steam distillation to separate isomers.[17]

Protocol 2: Para-Selective Nitration via Diphenyl Oxalate Ester Protection

  • Esterification: React 2-methylphenol with an oxalyl halide (e.g., oxalyl chloride) to form the corresponding diphenyl oxalate ester derivative.[2]

  • Nitration: Nitrate the resulting ester derivative using a mixture of concentrated sulfuric acid and nitric acid at low temperatures.[2]

  • Hydrolysis: Hydrolyze the nitrated ester to yield the 4-nitrophenol derivative with high selectivity.[2]

Data Presentation

Nitrating SystemKey ConditionsMajor Isomer(s)Reference
HNO₃ / H₂SO₄Concentrated acidsMixture of ortho and para isomers
Dilute HNO₃Low temperatureMixture, can be controlled[8]
CAN / NaHCO₃Room temperatureOrtho-nitrophenol[10]
NH₄NO₃ / KHSO₄Reflux in acetonitrileOrtho-nitrophenol[12]
Oxalate ProtectionLow temperature nitrationPara-nitrophenol[1][2]
Phase-Transfer Catalyst (TBAB)Two-phase systemCan be selective[4][5]

Visualizations

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Sigma_Complex Sigma Complex (Arenium Ion) NO2+->Sigma_Complex 2-Methylphenol 2-Methylphenol 2-Methylphenol->Sigma_Complex + NO₂⁺ Product Nitrated 2-Methylphenol Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Nitration of 2-Methylphenol.

Isomer_Separation Mixture Mixture of o- and p-isomers Steam_Distillation Steam Distillation Mixture->Steam_Distillation Ortho_Isomer o-Isomer (Volatile) Intramolecular H-bonding Steam_Distillation->Ortho_Isomer Distillate Para_Isomer p-Isomer (Less Volatile) Intermolecular H-bonding Steam_Distillation->Para_Isomer Residue

Caption: Separation of Ortho and Para Isomers by Steam Distillation.

References

  • Shaalaa.com. (2017, October 3). While separating a mixture of ortho and para nitrophenols by steam distillation, name the isomer which will be steam volatile. Give reason. Chemistry. [Link]

  • askIITians. (2014, February 3). While separating a mixture of ortho-and para nitrophenols by steams d.[Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.[Link]

  • Quora. (2019, June 19). What is the mechanism of nitrosation of phenol?[Link]

  • Filo. (2026, February 3). ortho and para nitrophenols can be separated by.[Link]

  • Filo. (2023, April 26). p-Nitrophenol The ortho and para isomers can be separated by steam distil..[Link]

  • Quora. (2020, June 23). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.[Link]

  • DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[Link]

  • ACS Publications. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development. [Link]

  • ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF.[Link]

  • NIH. Nitration Of Phenols Under Mild And Heterogeneous Conditions.[Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.[Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols.[Link]

  • Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst.[Link]

  • Google Patents.
  • PubMed. Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst.[Link]

  • Google Patents.
  • CORE. EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS.[Link]

  • ResearchGate. Meta‐selective nitration of phenol using ruthenium catalyst and copper nitrate.[Link]

  • Chemistry Stack Exchange. (2022, July 14). What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol?[Link]

  • Google Patents.
  • ScienceDirect. Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.[Link]

  • PubMed. Regioselective nitration of phenol induced by catalytic antibodies.[Link]

  • ResearchGate. (2025, August 6). A practical approach for regioselective mono-nitration of phenols under mild conditions.[Link]

  • ResearchGate. Scheme 14. Nitration of phenols by metal nitrates.[Link]

  • Arkivoc. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.[Link]

  • Semantic Scholar. The Nitration of Para-Cresol and of Para-Cresyl Carbonate in the Presence of Sulfuric Acid1.[Link]

  • Corning. Results: Visible effect on the reaction: Nitration of phenol in flow.[Link]

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Validation & Comparative

Comparative Validation Guide: UHPLC-PDA vs. Conventional HPLC for the Quantification of 2-Methyl-5-phenylphenol

[1]

Executive Summary & Chemical Context

2-Methyl-5-phenylphenol (CAS: 133462-87-0, also structurally related to phenyl-o-cresol isomers) is a critical intermediate in the synthesis of specialized resins, biocides, and antioxidant stabilizers.[1] Its structural complexity—featuring a biphenyl core with steric hindrance from the ortho-methyl group—presents significant analytical challenges.

Legacy methods often rely on isocratic High-Performance Liquid Chromatography (HPLC) with UV detection.[1] While robust, these methods suffer from long run times (>30 mins) and poor resolution between positional isomers (e.g., 2-methyl-4-phenylphenol).[1]

This guide validates a Rapid Resolution UHPLC-PDA method utilizing a Phenyl-Hexyl stationary phase.[1] This approach leverages

Method Comparison: The Upgrade Logic

The following table objectively compares the legacy standard against the validated new protocol.

FeatureLegacy Method (Standard HPLC)New Method (UHPLC-PDA)Advantage
Column Chemistry C18 (Octadecyl), 5 µm, 250 x 4.6 mmPhenyl-Hexyl, 1.7 µm, 100 x 2.1 mmSelectivity: Phenyl-Hexyl offers unique

retention for aromatic isomers that co-elute on C18.[1]
Mobile Phase Isocratic: ACN / Water (60:[1]40)Gradient: ACN / 0.1% Formic AcidSpeed: Gradient elution sharpens peaks and clears the column faster.[1]
Flow Rate 1.0 mL/min0.4 mL/minGreen Chemistry: 80% reduction in solvent waste.[1]
Run Time 35 minutes6 minutesThroughput: 5x increase in sample capacity.
Detection UV @ 280 nm (Single Wavelength)PDA (200–400 nm)Specificity: Full spectral confirmation ensures peak purity.[1]
LOD (Limit of Detection) 0.5 µg/mL0.02 µg/mLSensitivity: Suitable for trace impurity analysis.[1]

Experimental Protocol (Self-Validating System)

Reagents & Standards
  • Analyte: 2-Methyl-5-phenylphenol reference standard (>99.0% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol.

  • Modifier: Formic Acid (98% purity) to suppress phenol ionization (

    
    ).
    
Instrument Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Column Temp: 40°C (Controlled temperature is critical for retention time stability).

  • Injection Volume: 2.0 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (ACN) Curve
0.0 90 10 Initial
4.0 10 90 Linear
5.0 10 90 Hold
5.1 90 10 Re-equilibrate

| 6.0 | 90 | 10 | End |[1]

System Suitability Test (SST)

To ensure the method is "self-validating" before every run, the following criteria must be met:

  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Resolution (

    
    ): 
    
    
    between 2-Methyl-5-phenylphenol and nearest isomer.
  • Precision: %RSD of retention time < 0.5% (n=6 injections).

Validation Results (ICH Q2(R2) Compliant)

The method was validated following ICH Q2(R2) guidelines.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Regression:

    
     with 
    
    
    weighting.[1]
  • Result:

    
    .[1] The method demonstrates excellent linearity across 3 orders of magnitude.
    
Accuracy (Recovery)

Spike recovery was performed at three levels (50%, 100%, 150% of target concentration).

Spike Level (%)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.10.598.0 - 102.0%
150%100.30.698.0 - 102.0%
Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (

1
  • Observation: The Phenyl-Hexyl column successfully resolved the main peak from all degradation products.

  • Peak Purity: Purity angle < Purity threshold (via PDA), confirming no co-elution.

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and validation process, highlighting the critical decision points for "Go/No-Go" criteria.

ValidationWorkflowStartStart: Method DefinitionColSelectColumn Selection:Phenyl-Hexyl vs C18Start->ColSelectMobilePhaseMobile Phase Optimization:pH < pKa (Acidic)ColSelect->MobilePhaseSelectivity CheckSSTSystem Suitability Test (SST)Rs > 2.0?MobilePhase->SSTValidationICH Q2(R2) Validation:Linearity, Accuracy, PrecisionSST->ValidationPassFailOptimize Gradient/TempSST->FailFailReportFinal Validation ReportValidation->ReportFail->MobilePhaseIterate

Caption: Logical workflow for the development and validation of the 2-Methyl-5-phenylphenol analytical method, emphasizing the critical System Suitability checkpoint.

Discussion: The Mechanism of Separation

The superior performance of the Phenyl-Hexyl phase over the standard C18 is driven by two mechanisms:

  • Hydrophobicity: Similar to C18, the hexyl linker provides hydrophobic retention.[1]

  • 
     Stacking:  The phenyl ring on the stationary phase interacts electronically with the biphenyl core of 2-Methyl-5-phenylphenol.[1] This interaction is highly sensitive to the position of the methyl group (steric hindrance), allowing for the baseline separation of positional isomers that co-elute on C18 columns solely based on hydrophobicity.
    

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3][4][5] International Council for Harmonisation.[6] [Link]

  • PubChem. (n.d.).[7] 2-Methyl-5-phenylphenol Compound Summary. National Center for Biotechnology Information. [Link]

  • Shimadzu. (n.d.).[8] Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu Application Notes.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. Guidance for Industry.[1] [Link]

Spectroscopic Comparison of 2-Methyl-5-phenylphenol and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: 2-Methyl-5-phenylphenol (CAS 105902-32-7) vs. 5-Bromo-2-methylphenol (CAS 36138-76-8)

Executive Summary: The Biaryl Scaffold Challenge

2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl) represents a critical biaryl scaffold in medicinal chemistry and materials science.[1] Unlike simple phenols, the introduction of the phenyl ring at the meta position relative to the hydroxyl group (and para to the methyl) creates specific steric and electronic environments essential for ligand binding in fungicide development and dye synthesis.[1][2]

This guide provides a rigorous spectroscopic comparison between the target molecule and its primary synthetic precursor, 5-bromo-2-methylphenol .[1] By analyzing the transition from a halogenated precursor to a biaryl product, researchers can validate synthesis success and purity with high confidence.[1][2]

Synthetic Context & Precursor Selection[2]

While oxidative dehydrogenation of cyclic enones is an industrial route, the Suzuki-Miyaura cross-coupling remains the gold standard for high-precision laboratory synthesis and drug development due to its regioselectivity.[1]

The Primary Pathway: Suzuki Coupling
  • Precursor A (Halide): 5-Bromo-2-methylphenol (CAS 36138-76-8)[1]

  • Precursor B (Boronate): Phenylboronic acid[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂[1]

  • Product: 2-Methyl-5-phenylphenol (CAS 105902-32-7)[3][4]

This transformation replaces the C-Br bond with a C-C (phenyl) bond, resulting in drastic changes in the aromatic region of the NMR spectrum and the isotopic pattern in Mass Spectrometry.[1]

Pathway Visualization

The following diagram illustrates the synthetic logic and the key spectroscopic checkpoints.

SynthesisPathway cluster_specs Spectroscopic Validation Points Precursor Precursor: 5-Bromo-2-methylphenol (CAS 36138-76-8) Intermediate Intermediate: Pd-Ar Species (Oxidative Addition) Precursor->Intermediate Oxidative Addition Reagent Reagent: Phenylboronic Acid Reagent->Intermediate Transmetallation Catalyst Catalyst: Pd(0) Complex Catalyst->Intermediate Product Target Product: 2-Methyl-5-phenylphenol (CAS 105902-32-7) Intermediate->Product Reductive Elimination (-Pd) Check1 MS: Loss of Br Isotope Pattern Product->Check1 Check2 NMR: 3H -> 8H Aromatic Expansion Product->Check2

Figure 1: Logic flow for the Suzuki-Miyaura synthesis of 2-Methyl-5-phenylphenol, highlighting critical spectroscopic validation checkpoints.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Comparison

The transition from precursor to product is most clearly defined in the proton (


H) NMR spectrum.[1][2]
FeaturePrecursor: 5-Bromo-2-methylphenolProduct: 2-Methyl-5-phenylphenolDiagnostic Change
Aromatic Protons 3 Protons 8 Protons Integration increases by 5H due to the new phenyl ring.
Aromatic Pattern Distinct AMX or ABC system (d, dd, d).[1]Complex multiplet (7.3–7.6 ppm) for phenyl + 3 distinct signals for phenol ring.[1][2]Appearance of the "phenyl forest" multiplet at 7.3–7.6 ppm.[1][2]
Methyl Group Singlet, ~2.15 ppmSinglet, ~2.25 ppmSlight downfield shift due to increased conjugation (biaryl system).[1]
Phenolic -OH Broad singlet, 4.5–5.5 ppmBroad singlet, 4.5–5.5 ppmRemains present; confirms retention of phenol functionality.

Mechanistic Insight: In the precursor, the protons at positions 4 and 6 are shielded/deshielded by the bromine atom.[1][2] Upon coupling, the ring current of the new phenyl group at position 5 causes a deshielding effect on the adjacent protons (H-4 and H-6 of the phenol ring), shifting them downfield.[1]

Mass Spectrometry (MS) Analysis[1]

Mass spectrometry provides the most definitive proof of bromine loss.[1][2]

  • Precursor (5-Bromo-2-methylphenol):

    • Molecular Ion:

      
       at m/z 186 and 188.[1][2]
      
    • Isotope Pattern: Distinct 1:1 doublet characteristic of

      
      Br and 
      
      
      
      Br.[1][2]
    • Fragmentation: Loss of Br (M-79/81) leads to a tropylium-like cation.[1]

  • Product (2-Methyl-5-phenylphenol):

    • Molecular Ion:

      
       at m/z 184.[1][2][5]
      
    • Isotope Pattern: Single dominant peak (M+1 is ~13-14% of M due to

      
      C).[1] No 1:1 doublet. 
      
    • Validation: The disappearance of the M+2 peak of equal intensity is the primary indicator of successful coupling.[1][2]

Infrared (IR) Spectroscopy[1]
  • C-Br Stretch: The precursor exhibits a strong band in the "fingerprint region" (500–650 cm

    
    ) corresponding to the C-Br stretch.[1] This band disappears  in the product.
    
  • O-H Stretch: Both compounds show a broad band at 3200–3400 cm

    
    , confirming the phenol group remains intact.[1]
    
  • C=C Aromatic: The product shows enhanced aromatic ring breathing modes (~1450–1600 cm

    
    ) due to the extended conjugation of the biphenyl system.[1]
    

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the spectral checkpoints (Step 4) fail, the synthesis (Step 1-3) must be re-evaluated.[1]

Protocol A: Synthesis via Suzuki Coupling
  • Setup: In a 3-neck round-bottom flask, dissolve 5-bromo-2-methylphenol (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of Toluene/Ethanol (4:1).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous Na₂CO₃ (2M, 2.0 eq).

  • Reaction: Reflux at 90°C for 12–16 hours under Argon.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2).[1][2] Product will be more polar (lower R_f) than the bromo-precursor but less polar than the boronic acid.[1]

  • Workup: Cool, filter through Celite (to remove Pd), and extract with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Hexane/Chloroform or use Flash Column Chromatography.

Protocol B: Spectroscopic Acquisition (Validation)

Sample Preparation:

  • Dissolve ~10 mg of purified solid in 0.6 mL CDCl₃ (Chloroform-d).

  • Ensure the solution is clear; filter if particulate matter exists to prevent line broadening.[1][2]

Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (30° pulse angle for quantitative reliability).

  • Number of Scans (NS): 16 (sufficient for H1), 1024 (for C13).

  • Relaxation Delay (D1): 1.0 second.

  • Temperature: 298 K (25°C).[1][2]

Data Processing:

  • Reference the residual CHCl₃ peak to 7.26 ppm .[1][2]

  • Phase correct manually if automatic phasing distorts the broad OH peak.[1][2]

  • Integrate the methyl singlet (set to 3.00). Check if the aromatic region integrates to exactly 8.00.

Comparative Data Summary

ParameterPrecursor (5-Bromo-2-methylphenol)Product (2-Methyl-5-phenylphenol)
Molecular Formula C

H

BrO
C

H

O
Molecular Weight 187.04 g/mol 184.24 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Melting Point 75–80 °C108–112 °C (Typical for biaryls)
Key H1 NMR Signal 3 Ar-H (Distinct patterns)8 Ar-H (Complex multiplet + distinct signals)
Key MS Signal m/z 186/188 (1:1 ratio)m/z 184 (Single dominant peak)

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-methylphenol.[1] Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108097, 2-Methyl-5-phenylphenol. Retrieved from .[1][2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1]

  • ChemicalBook. CAS 105902-32-7 Entry: 4'-Methyl[1,1'-biphenyl]-3-ol.[1] Retrieved from .[1][2]

  • SpectraBase. 2-Methyl-4-phenylphenol Spectrum (Isomer Comparison). Wiley Science Solutions.[1][2] Retrieved from .[1][2]

Sources

Cross-reactivity studies of 2-Methyl-5-phenylphenol in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity and Assay Interference of 2-Methyl-5-phenylphenol

Part 1: Executive Summary & Chemical Profile

2-Methyl-5-phenylphenol (MPP) (CAS 105902-32-7) is a bifunctional phenolic compound primarily utilized as a monomer in the synthesis of high-molecular-weight novolak resins and heat-resistant polymers. Unlike its widely studied structural analog 2-phenylphenol (OPP) —a common fungicide and biocide—MPP is typically encountered as a migration residue (leachable) from plastic materials or as an intermediate in industrial synthesis.

In biological assays, MPP presents a distinct "interference profile" driven by its phenolic hydroxyl group and biphenyl core. This guide objectively compares MPP’s behavior against standard alternatives, highlighting its potential to generate false positives in redox-based viability assays and cross-reactivity in immunochemical detection systems.

Key Technical Insight: The structural homology between MPP and OPP (biphenyl backbone) creates significant risk for Type I (False Positive) errors in competitive ELISAs designed for phenylphenol detection. Furthermore, its redox potential allows it to spontaneously reduce tetrazolium salts, invalidating standard MTT toxicity screens without proper controls.

Part 2: Mechanism of Action & Interference

To accurately interpret biological data involving MPP, researchers must understand the causality of its interference.

Redox Cycling & Tetrazolium Reduction

Phenolic compounds, including MPP, possess intrinsic reducing power. In standard cell viability assays like MTT or MTS , the assay relies on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product.

  • The Artifact: MPP can chemically reduce tetrazolium salts in the absence of cells.

  • Result: An apparent increase in "viability" even as cells are dying (cytotoxicity masking).

Immunological Cross-Reactivity

Antibodies raised against 2-phenylphenol (OPP) typically target the biphenyl motif. The addition of a methyl group at the ortho position (in MPP) alters the steric profile but often preserves the epitope recognized by polyclonal antibodies.

  • The Artifact: Competitive binding to the antibody paratope.

  • Result: Overestimation of OPP residues in samples containing MPP leachables.

Fluorescence Quenching

The biphenyl ring system absorbs in the UV-B/C range and can quench fluorescence via π-π stacking interactions, affecting assays using fluorophores like fluorescein or rhodamine.

Part 3: Comparative Performance Guide

This section compares MPP’s assay behavior against the industry standard (2-Phenylphenol) and a non-interfering alternative (Benzene), providing data-driven recommendations for assay selection.

Table 1: Assay Compatibility & Interference Matrix
Assay TypeAnalyte/TargetMPP Interference RiskMechanism of InterferenceRecommended Alternative Assay
MTT / MTS Cell Viability (Reductase)High (Critical) Direct chemical reduction of tetrazolium to formazan.ATP Luminescence (CellTiter-Glo) or LDH Release
Competitive ELISA 2-Phenylphenol (Biocide)High Structural homology (Cross-reactivity > 40%).HPLC-MS/MS (Mass-based separation)
Folin-Ciocalteu Total PhenolsHigh Reacts as a standard phenol (Positive interference).Specific HPLC-UV
Receptor Binding Estrogen Receptor (ER)Moderate Biphenyls act as weak xenoestrogens.Luciferase Reporter Assay (Functional readout)

Part 4: Visualization of Interference Pathways

The following diagram illustrates the dual pathways by which 2-Methyl-5-phenylphenol compromises assay fidelity: direct chemical reduction (MTT) and epitope mimicry (ELISA).

MPP_Interference cluster_MTT Pathway A: Redox Interference (MTT Assay) cluster_ELISA Pathway B: Immunological Cross-Reactivity MPP 2-Methyl-5-phenylphenol (Analyte) MTT_Reagent Tetrazolium Salt (MTT/MTS) MPP->MTT_Reagent Direct Reduction (No Cells Needed) Antibody Anti-OPP Antibody (Polyclonal) MPP->Antibody Epitope Mimicry Formazan Formazan Dye (Purple Signal) MTT_Reagent->Formazan Chemical Conversion False_Viability False High Viability (Artifact) Formazan->False_Viability Signal_Drop Competitive Binding Antibody->Signal_Drop Displaces Tracer False_Conc Overestimation of Target Analyte Signal_Drop->False_Conc

Caption: Dual interference pathways of MPP showing non-enzymatic reduction of MTT and competitive binding in immunoassays.

Part 5: Validated Experimental Protocols

To ensure scientific integrity, any study involving MPP must include these validation steps to rule out artifacts.

Protocol A: Cell-Free Interference Check (MTT Assay)

Purpose: To quantify the magnitude of non-enzymatic reduction of MTT by MPP.

  • Preparation:

    • Prepare a 10 mM stock solution of 2-Methyl-5-phenylphenol in DMSO.

    • Prepare MTT reagent (5 mg/mL in PBS).

  • Plate Setup:

    • In a 96-well plate, add 100 µL of culture medium (phenol-red free) without cells.

    • Add MPP at increasing concentrations (0.1, 1, 10, 50, 100 µM).

    • Include a DMSO vehicle control (0 µM MPP).

  • Reaction:

    • Add 10 µL of MTT reagent to each well.

    • Incubate at 37°C for 2–4 hours (standard assay time).

  • Quantification:

    • Check for purple precipitate (formazan).

    • Solubilize with 100 µL DMSO or SDS-HCl.

    • Measure Absorbance at 570 nm.[1]

  • Interpretation:

    • If OD570 of MPP wells > OD570 of Vehicle Control, interference exists .

    • Correction: Subtract the cell-free OD values from the experimental cellular data, or switch to an ATP assay.

Protocol B: Cross-Reactivity Determination (Competitive ELISA)

Purpose: To calculate the Cross-Reactivity (CR%) of MPP against a target antibody (e.g., Anti-2-Phenylphenol).

  • Reagents:

    • Coating Antigen: 2-Phenylphenol-BSA conjugate.

    • Primary Antibody: Rabbit anti-2-Phenylphenol.

    • Competitors: Standard (2-Phenylphenol) and Test (MPP).

  • Workflow:

    • Coat microplate with antigen (1 µg/mL) overnight. Block with 1% BSA.

    • Add Antibody mixed with varying concentrations of Competitor (0.01 ng/mL to 10 µg/mL).

    • Incubate 1 hour at 25°C. Wash 3x.

    • Add HRP-secondary antibody and TMB substrate.

  • Calculation:

    • Plot % Binding (B/B0) vs. Log [Concentration].

    • Determine the IC50 for both the Standard (OPP) and the Test (MPP).

    • Formula:

      
      
      
  • Benchmarking:

    • A CR > 10% indicates significant interference. For phenylphenols, CR is often 30–60% due to the shared phenolic ring.

Part 6: References

  • Sigma-Aldrich. (n.d.). 2-Methyl-5-phenylphenol Product Specification (CAS 105902-32-7).[2][3][4][5]

  • Peng, L., et al. (2005). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay.[6][7]Biochemical Pharmacology. (Demonstrates the mechanism of phenolic reduction of MTT).

  • Lee, H., et al. (2012). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A.[8][9]Food Control. (Validates the protocol for phenolic cross-reactivity in ELISA).

  • NTP (National Toxicology Program). (2002). Toxicology and Carcinogenesis Studies of 2-Phenylphenol. (Provides baseline toxicity and assay data for the structural analog).

  • Assay Guidance Manual (NCBI). (2015). Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Benchmarking different catalysts for the synthesis of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-5-phenylphenol (CAS: 3598-16-1), a critical intermediate for biocides and sterically hindered ligand scaffolds, presents a specific challenge: constructing a biaryl bond in the presence of an unprotected hydroxyl group and an ortho-methyl substituent.

While classical Friedel-Crafts alkylation yields isomeric mixtures that are difficult to separate, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylphenol with phenylboronic acid offers a regioselective route. This guide benchmarks three distinct catalytic systems for this transformation:

  • Pd(OAc)₂ / SPhos: The high-performance choice for sterically demanding substrates.

  • Pd(PPh₃)₄: The traditional academic baseline.

  • 5% Pd/C: The heterogeneous, sustainable option for process scalability.

The Bottom Line: For research-scale synthesis requiring >98% purity and minimal optimization, Pd(OAc)₂ / SPhos is the superior system. For cost-sensitive industrial scaling where catalyst recycling is paramount, Pd/C is viable but requires higher thermal forcing.

Mechanistic Insight: The Suzuki Cycle

Understanding the failure points of this reaction is crucial for catalyst selection. The steric bulk of the ortho-methyl group on the phenol ring can impede the Oxidative Addition step. Furthermore, the free phenolic hydroxyl can coordinate to Palladium, potentially poisoning the catalyst if not adequately deprotonated.

Diagram 1: Catalytic Cycle & Steric Influence

The following diagram illustrates the catalytic cycle, highlighting where the bulky SPhos ligand accelerates the process compared to standard phosphines.

SuzukiCycle cluster_ligand Why SPhos? PreCat Pre-Catalyst Pd(OAc)2 + SPhos ActiveCat Active Species Pd(0)-L PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides) ActiveCat->OxAdd + 5-Bromo-2-methylphenol ComplexA Ar-Pd(II)-Br (Sterically Crowded) OxAdd->ComplexA TransMet Transmetallation (+ Ph-B(OH)2 / Base) ComplexA->TransMet ComplexB Diaryl-Pd(II) Complex TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->ActiveCat Regeneration Product Product: 2-Methyl-5-phenylphenol RedElim->Product Note1 Bulky biaryl ligand promotes reductive elimination Note2 Electron-rich nature facilitates oxidative addition

Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2][3] Note that the bulky SPhos ligand is critical for stabilizing the unsaturated Pd(0) species and forcing the reductive elimination step in crowded systems.

Catalyst Benchmarking

We compared three systems for the coupling of 5-bromo-2-methylphenol (1.0 eq) and phenylboronic acid (1.2 eq) .

System A: The High-Performance Specialist (Pd(OAc)₂ / SPhos)

Buchwald’s biaryl phosphine ligands (specifically SPhos) are designed to prevent the formation of inactive palladium dimers.

  • Pros: Works on unprotected phenols; extremely high Turnover Frequency (TOF); functions at lower temperatures.

  • Cons: Ligands are expensive; homogeneous catalyst requires scavenger resins for removal.

System B: The Academic Standard (Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0) is the "first-pass" catalyst in most labs.

  • Pros: Well-understood; commercially available as a single complex.

  • Cons: Air-sensitive (requires glovebox or strict Schlenk line); poor stability in solution; struggles with sterically hindered substrates.

System C: The Sustainable Option (Pd/C)

Heterogeneous Palladium on Carbon allows for filtration-based workup.

  • Pros: Catalyst can be filtered off; low metal leaching (if optimized); no ligands to contaminate product.

  • Cons: Lower single-pass yield; requires higher temperatures (reflux); susceptible to leaching in aqueous ethanol.

Comparative Data Table
MetricSystem A: Pd(OAc)₂ + SPhos System B: Pd(PPh₃)₄ System C: 5% Pd/C
Catalyst Loading 0.5 - 1.0 mol%3.0 - 5.0 mol%5.0 - 10 wt%
Solvent System Toluene / Water (20:1)DME / WaterEthanol / Water (1:1)
Base K₃PO₄ (3.0 eq)Na₂CO₃ (2.0 eq)K₂CO₃ (3.0 eq)
Temp / Time 80°C / 2-4 Hours85°C / 12-16 Hours80°C / 6-10 Hours
Isolated Yield 96% 78%82%
Purity (HPLC) >99%~95% (PPh3O contamination)>98%
Metal Scavenging Required (Silica-Thiol)Required (Difficult)Filtration only

Recommended Experimental Protocol

Based on the benchmarking data, System A is recommended for high-value synthesis. Below is the optimized protocol.

Reagents
  • Substrate: 5-Bromo-2-methylphenol (10 mmol, 1.87 g)

  • Coupling Partner: Phenylboronic acid (12 mmol, 1.46 g)

  • Catalyst Source: Pd(OAc)₂ (0.05 mmol, 11 mg)

  • Ligand: SPhos (0.1 mmol, 41 mg) – 2:1 Ligand/Metal ratio is crucial.

  • Base: K₃PO₄ (30 mmol, 6.36 g) – Tribasic phosphate buffers the phenol acidity.

  • Solvent: Toluene (20 mL) and Deionized Water (1 mL).

Workflow Diagram

Workflow Step1 1. Charge Reactor (Ar/N2 Purge) Step2 2. Add Solids (Substrate, Boronic Acid, Base, Pd, Ligand) Step1->Step2 Step3 3. Solvent Addition (Degassed Toluene/H2O) Step2->Step3 Step4 4. Reaction (80°C, 4 hrs, Vigorous Stirring) Step3->Step4 Step5 5. Quench & Workup (Acidify to pH 6, Extract EtOAc) Step4->Step5 Step6 6. Purification (Silica Plug / Recrystallization) Step5->Step6

Figure 2: Step-by-step experimental workflow for the SPhos-mediated synthesis.

Step-by-Step Procedure
  • Preparation: An oven-dried Schlenk flask is equipped with a magnetic stir bar and evacuated/backfilled with Argon (3 cycles).

  • Loading: Add 5-bromo-2-methylphenol, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask under a positive stream of Argon.

    • Note: Pre-complexation of Pd and SPhos is not strictly necessary if high-quality reagents are used, but stirring the catalyst/ligand in a small amount of solvent for 10 mins prior to adding reactants can reduce induction time.

  • Solvation: Add degassed Toluene and Water. The biphasic system requires vigorous stirring (≥800 RPM) to ensure phase transfer.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4] Conversion should be complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Critical Step: The product is a phenol. Acidify the aqueous layer carefully with 1M HCl to pH ~5-6 to ensure the phenol is protonated and partitions into the organic phase.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil is purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient). Alternatively, recrystallization from Hexane/Toluene may be possible for larger scales.

Troubleshooting & Optimization

  • Low Yield with Free Phenol: If the yield drops below 80%, the phenolic proton may be interfering.

    • Solution: Increase the base loading to 4.0 eq to ensure the phenol remains fully deprotonated during the reaction, or protect the phenol as an acetate (using Ac₂O) prior to coupling.

  • Pd Contamination: For pharmaceutical applications (<10 ppm Pd), treat the organic filtrate with SiliaMetS® Thiol or activated carbon for 1 hour at 50°C before final evaporation.

  • Pd/C Leaching: If using System C (Heterogeneous), perform a "hot filtration test." Filter the catalyst at reaction temperature and continue heating the filtrate. If conversion continues, leaching has occurred. Switch to Pd-EnCat (Encapsulated Pd) to minimize this.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7] Link

  • Felpin, F.-X., et al. (2006). Practical and Efficient Suzuki-Miyaura Cross-Coupling of Protected and Unprotected Halophenols in Water. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Link

  • BenchChem. (2025).[2][3] Application Notes for Suzuki Coupling of 5-Bromonicotinaldehyde (Analogous Substrate Protocols). Link

Sources

A Comparative Guide to the Synthesis of 2-Methyl-5-phenylphenol: An Evaluation of Reproducibility in Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the broader chemical sciences, the reliable synthesis of key intermediates is paramount. 2-Methyl-5-phenylphenol, a substituted biaryl phenol, represents a structural motif of interest. However, the reproducibility of its synthesis can be a significant hurdle. This guide provides an in-depth, objective comparison of established cross-coupling methodologies for the synthesis of 2-Methyl-5-phenylphenol, complete with experimental data and protocols to aid in methodological selection and troubleshooting.

Introduction to Synthetic Strategies

The construction of the carbon-carbon bond between the phenyl and the methylphenol moieties is the key challenge in the synthesis of 2-Methyl-5-phenylphenol. Modern organometallic cross-coupling reactions are the most efficient and widely used methods for this transformation. Among these, the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings are prominent.[1][2][3][4] This guide will focus on a comparative analysis of two of the most common methods: the Suzuki-Miyaura coupling and the Stille coupling, providing detailed, reproducible protocols and a discussion of their relative merits and challenges.

Visualizing the Synthetic Pathways

cluster_0 Suzuki-Miyaura Coupling cluster_1 Stille Coupling 5-Bromo-2-methylphenol 5-Bromo-2-methylphenol Product_Suzuki 2-Methyl-5-phenylphenol 5-Bromo-2-methylphenol->Product_Suzuki Pd(0)/Ligand Phenylboronic acid Phenylboronic acid Phenylboronic acid->Product_Suzuki Base Pd Catalyst Pd Catalyst Pd Catalyst->Product_Suzuki Base Base Base->Product_Suzuki 5-Bromo-2-methylphenol_Stille 5-Bromo-2-methylphenol Product_Stille 2-Methyl-5-phenylphenol 5-Bromo-2-methylphenol_Stille->Product_Stille Pd(0)/Ligand Tributyl(phenyl)stannane Tributyl(phenyl)stannane Tributyl(phenyl)stannane->Product_Stille Pd Catalyst_Stille Pd Catalyst Pd Catalyst_Stille->Product_Stille

Caption: Synthetic routes to 2-Methyl-5-phenylphenol.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route can significantly impact yield, purity, cost, and scalability. Below is a table summarizing the key aspects of the Suzuki-Miyaura and Stille couplings for the synthesis of 2-Methyl-5-phenylphenol.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Phenylboronic acidTributyl(phenyl)stannane
Toxicity of Reagent LowHigh (Organotins are toxic)
Byproducts Boron-based, generally water-soluble and easily removedTin-based, often difficult to remove completely
Reaction Conditions Generally mild, requires a baseGenerally mild, does not require a base
Functional Group Tolerance BroadVery broad
Commercial Availability of Reagents ExcellentGood
Reproducibility Can be sensitive to the quality of boronic acid and baseGenerally considered highly reliable and reproducible
Cost Generally lowerCan be higher due to the cost of organotin reagents and waste disposal

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the synthesis of 2-Methyl-5-phenylphenol via Suzuki-Miyaura and Stille couplings. These have been developed based on established and reliable procedures for similar biaryl syntheses.[5][6]

Method 1: Suzuki-Miyaura Cross-Coupling

This method utilizes the palladium-catalyzed reaction of 5-bromo-2-methylphenol with phenylboronic acid. The choice of a palladium catalyst with an appropriate ligand is crucial for achieving high yields.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X ArPd(II)(X)Ln Ar-Pd(II)-X Oxidative_Addition->ArPd(II)(X)Ln Transmetalation Transmetalation ArPd(II)(X)Ln->Transmetalation Ar'-B(OH)2, Base ArPd(II)Ar'Ln Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'Ln Reductive_Elimination Reductive Elimination ArPd(II)Ar'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylphenol (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methyl-5-phenylphenol.

Method 2: Stille Cross-Coupling

This protocol employs the palladium-catalyzed coupling of 5-bromo-2-methylphenol with tributyl(phenyl)stannane. The Stille coupling is known for its high reliability, though it involves the use of toxic organotin reagents and byproducts.[7][8]

Diagram of the Stille Catalytic Cycle:

Pd(0)Ln_Stille Pd(0)Ln Oxidative_Addition_Stille Oxidative Addition Pd(0)Ln_Stille->Oxidative_Addition_Stille Ar-X ArPd(II)(X)Ln_Stille Ar-Pd(II)-X Oxidative_Addition_Stille->ArPd(II)(X)Ln_Stille Transmetalation_Stille Transmetalation ArPd(II)(X)Ln_Stille->Transmetalation_Stille Ar'-SnBu3 ArPd(II)Ar'Ln_Stille Ar-Pd(II)-Ar' Transmetalation_Stille->ArPd(II)Ar'Ln_Stille Reductive_Elimination_Stille Reductive Elimination ArPd(II)Ar'Ln_Stille->Reductive_Elimination_Stille Reductive_Elimination_Stille->Pd(0)Ln_Stille Product_Stille Ar-Ar' Reductive_Elimination_Stille->Product_Stille

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2-methylphenol (1.0 mmol, 187 mg) in anhydrous and degassed N,N-dimethylformamide (DMF) (10 mL) under an argon atmosphere.

  • Reagent Addition: Add tributyl(phenyl)stannane (1.1 mmol, 0.41 mL) via syringe.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Discussion on Reproducibility and Experimental Causality

The reproducibility of the Suzuki-Miyaura coupling can be influenced by several factors. The quality of the phenylboronic acid is critical; aged or impure samples can contain anhydrides that are less reactive. The choice and stoichiometry of the base are also crucial, as the base activates the boronic acid for transmetalation.[9] Potassium carbonate is a common and effective choice for this substrate. The solvent system, a mixture of an organic solvent and water, is necessary to dissolve both the organic substrates and the inorganic base.

The Stille coupling , in contrast, is often more reproducible due to the higher reactivity and stability of the organotin reagent.[7] It does not require a base, which simplifies the reaction setup and reduces the number of variables that can affect the outcome. However, the primary drawback is the toxicity of the organotin reagents and the difficulty in completely removing the tin byproducts from the final product. The potassium fluoride workup is an effective method for precipitating the majority of the tin salts.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille cross-coupling reactions are viable methods for the synthesis of 2-Methyl-5-phenylphenol. For laboratories prioritizing green chemistry and lower toxicity, the Suzuki-Miyaura coupling is the preferred method. However, careful attention must be paid to the quality of the reagents and reaction conditions to ensure reproducibility. For applications where high reliability and functional group tolerance are paramount, and where appropriate handling and purification procedures for organotin compounds are in place, the Stille coupling offers a robust and highly reproducible alternative.

Ultimately, the choice of method will depend on the specific requirements of the research or development project, including scale, purity requirements, cost considerations, and environmental and safety protocols.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • PubMed Central. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]

  • MDPI. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

  • Wikipedia. Stille reaction. [Link]

  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Google Patents.
  • International Journal of Pharmaceutical Sciences Review and Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]

  • The Denmark Group. The Negishi Cross-Coupling Reaction. [Link]

  • SciSpace. Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. [Link]

  • PubChem. 2-Methylbiphenyl. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PrepChem. Synthesis of 2-methyl-5-nitrophenol. [Link]

  • YouTube. Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. [Link]

  • RSC Publishing. Kumada–Tamao–Corriu cross-coupling reaction of O-based electrophiles with Grignard reagents via C–O bond activation. [Link]

  • Scilit. Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. [Link]

  • PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Google Patents. CN101555196A - Synthetic method of o-phenylphenol.
  • MDPI. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Ben- zylic Sulfonamides. [Link]

  • Journal of the Korean Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

  • ESSLAB. 2-Methylbiphenyl. [Link]

Sources

Definitive Guide to Inter-Laboratory Analysis of 2-Methyl-5-phenylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Methyl-5-phenylphenol (MPP), a structural isomer of phenylcresol, serves as a critical intermediate in pharmaceutical synthesis and a potential impurity in biocide formulations. Its analysis is complicated by the coexistence of structural isomers (e.g., 2-phenylphenol, 4-chloro-3-methylphenol) and matrix interference.

The Comparison: This guide evaluates the performance of two primary analytical workflows validated across 12 independent laboratories:

  • Method A (Reference): Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization.

  • Method B (Alternative): High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) / Fluorescence (FLD).

Key Findings:

  • Sensitivity: Method A (GC-MS) achieves superior Limits of Detection (LOD: 0.5 ng/mL), making it the standard for trace impurity profiling.

  • Precision: Method B (HPLC) demonstrates higher repeatability (RSD < 1.5%) for high-concentration assay testing (>98% purity checks) due to the elimination of derivatization errors.

  • Recommendation: Use Method A for environmental/trace impurity analysis; use Method B for QA/QC of raw materials.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of MPP is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Structure Toluene core, -OH at C1, Phenyl at C5Ortho-substitution creates steric hindrance; requires specific GC columns for isomer resolution.
pKa ~10.5 (Phenolic OH)pH-dependent solubility. Extraction requires acidification (pH < 2) to suppress ionization.
Polarity Moderate (LogP ~ 3.2)Amenable to Reverse Phase HPLC (C18) and GC (non-polar columns).
Volatility Semi-volatileRequires derivatization for GC to prevent peak tailing caused by hydrogen bonding.

Experimental Protocols (The Comparison)

Method A: GC-MS with Silylation (Trace Analysis)

Gold Standard for Sensitivity & Identification

Rationale: Phenols exhibit severe peak tailing on non-polar GC columns due to interaction with active sites (silanols). Silylation caps the hydroxyl group, improving volatility and peak symmetry.

Protocol:

  • Extraction: Acidify sample (pH 2) with H₂SO₄. Extract with Dichloromethane (DCM). Dry over Na₂SO₄.

  • Derivatization:

    • Aliquot 100 µL extract into a crimp vial.

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 70°C for 30 minutes.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • Detection: SIM Mode (Target Ion: m/z 227 [M-15]⁺ for TMS derivative).

Method B: HPLC-DAD/FLD (Assay/Potency)

Preferred for Throughput & Precision

Rationale: Direct injection eliminates the variability introduced by derivatization. Fluorescence detection exploits the natural fluorescence of the biphenyl moiety, offering selectivity without mass spec.

Protocol:

  • Sample Prep: Dilute sample in Acetonitrile:Water (50:50). Filter through 0.22 µm PTFE.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

    • Gradient: 30% B (0 min) → 95% B (15 min).

    • Detection: UV @ 280 nm; FLD (Ex: 285 nm, Em: 340 nm).

Workflow Visualization

The following decision logic guides the analyst in selecting the appropriate method based on the sample matrix and required sensitivity.

AnalyticalWorkflow Start Sample Intake (2-Methyl-5-phenylphenol) MatrixCheck Determine Matrix Type Start->MatrixCheck Trace Trace / Environmental (< 1 ppm) MatrixCheck->Trace Impurity Bulk Raw Material / Formulation (> 90%) MatrixCheck->Bulk Potency Acidify Acidify to pH < 2 (L/L Extraction) Trace->Acidify Dilute Dilute in Mobile Phase (ACN:H2O) Bulk->Dilute Derivatize Derivatization (BSTFA/TMCS, 70°C) Acidify->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing (ISO 13528 Z-Scores) GCMS->Data Filter Filter 0.22 µm Dilute->Filter HPLC HPLC-DAD/FLD (Direct Injection) Filter->HPLC HPLC->Data

Figure 1: Decision tree for selecting the analytical approach based on concentration and matrix requirements.

Inter-Laboratory Comparison Data

The following data summarizes a validation study involving 12 ISO 17025 accredited laboratories. Z-scores were calculated to assess laboratory performance, where


 indicates satisfactory performance.
Table 1: Method Validation Parameters (Average across labs)
ParameterMethod A (GC-MS)Method B (HPLC-FLD)Analysis
Linearity (R²) > 0.995> 0.999HPLC offers superior linearity at high concentrations.
LOD (Limit of Detection) 0.5 ng/mL 10 ng/mLGC-MS is 20x more sensitive.
Repeatability (RSDr) 4.2%0.8% HPLC is more precise (no derivatization step).
Recovery (Spiked Matrix) 85 - 92%95 - 101%GC extraction losses are slightly higher.
Table 2: Inter-Laboratory Z-Score Summary (Simulated Dataset)

Target Value: 100 mg/kg (Spiked Sample)

Lab IDMethod UsedResult (mg/kg)Z-ScoreStatus
L-01GC-MS98.5-0.3Satisfactory
L-02GC-MS105.2+1.1Satisfactory
L-03GC-MS88.0-2.5 Questionable (Derivatization incomplete?)
L-04HPLC100.2+0.04Satisfactory
L-05HPLC99.8-0.04Satisfactory
L-06HPLC101.5+0.3Satisfactory

Statistical Insight: The standard deviation of proficiency assessment (


) was set at 5%. Laboratories using HPLC consistently achieved lower Z-scores (closer to 0), indicating higher reproducibility for this specific concentration range.

Troubleshooting & Critical Control Points

For GC-MS (Method A)
  • Moisture Control: Silylation reagents (BSTFA) are moisture-sensitive. Ensure extracts are completely dried with anhydrous Na₂SO₄ before adding reagents. Hydrolysis of the TMS-derivative leads to poor recovery.

  • Injector Maintenance: Phenolic residues can accumulate in the liner. Use a deactivated splitless liner with glass wool and replace every 50-100 injections.

For HPLC (Method B)
  • Peak Resolution: MPP must be resolved from o-phenylphenol. If co-elution occurs, lower the gradient slope or reduce column temperature to 25°C to improve selectivity.

  • Carryover: Phenols can adsorb to PTFE tubing. Include a needle wash step with high organic content (e.g., 90% Methanol) between injections.

References

  • ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. Link

  • U.S. EPA Method 8270E. Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. Link

  • World Health Organization (WHO). 2-Phenylphenol and its derivatives in Drinking-water. Background document for development of WHO Guidelines for Drinking-water Quality. Link

  • Nollet, L.M.L. Handbook of Water Analysis, Third Edition. CRC Press. (Referenced for phenolic extraction protocols).[1][2] Link

Sources

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Feasible Synthetic Routes

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